Benzyl 2-oxoacetate
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUWTZLQRMAKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80451632 | |
| Record name | BENZYL GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52709-42-9 | |
| Record name | BENZYL GLYOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80451632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Benzyl 2-Oxoacetate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester with the chemical formula C₉H₈O₃.[1] This compound serves as a versatile building block in organic synthesis, finding potential applications in the preparation of more complex molecules, including those with pharmaceutical relevance. Its structure, featuring a reactive ketone and an ester functional group, allows for a variety of chemical transformations. This guide provides a detailed overview of the known chemical and physical properties of this compound, alongside a plausible experimental protocol for its synthesis and purification.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [1] |
| Molecular Weight | 164.16 g/mol | [1] |
| CAS Number | 52709-42-9 | [1] |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzyl glyoxylate, Glyoxylic acid benzyl ester | [1] |
| Boiling Point | Data not available | [2] |
| Melting Point | Data not available | |
| Density | Data not available | |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Limited solubility in water is predicted based on the properties of similar compounds like benzyl 2-chloroacetate. |
Spectroscopic Data (Predicted)
While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and comparison with related compounds like benzyl acetate.
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the aldehydic proton (CHO) at approximately 9.5-10.0 ppm. The benzylic protons (CH₂) would likely appear as a singlet around 5.3 ppm. The aromatic protons of the benzyl group would be observed in the region of 7.3-7.5 ppm.
-
¹³C NMR: The carbon NMR spectrum should exhibit a signal for the ester carbonyl carbon at around 160-165 ppm and the ketonic carbonyl carbon in the region of 180-190 ppm. The benzylic carbon (CH₂) is expected around 67-68 ppm. The aromatic carbons would appear in the 128-135 ppm range.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by two strong carbonyl stretching bands. The ester C=O stretch is expected around 1730-1750 cm⁻¹, and the ketone C=O stretch should appear at a lower wavenumber, approximately 1700-1720 cm⁻¹. C-O stretching bands for the ester will be present in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be observed.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z = 164. The fragmentation pattern would likely involve the loss of the benzyl group (m/z = 91) and the glyoxylyl group.
Experimental Protocols
The following is a proposed experimental protocol for the synthesis and purification of this compound. This protocol is based on general esterification methods for benzyl esters.
Synthesis of this compound
Reaction: This synthesis involves the esterification of glyoxylic acid with benzyl alcohol, typically in the presence of an acid catalyst to facilitate the reaction and a dehydrating agent to remove the water formed, driving the equilibrium towards the product.
Materials:
-
Glyoxylic acid monohydrate
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (PTSA) or other suitable acid catalyst
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dean-Stark apparatus
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid monohydrate, an equimolar amount of benzyl alcohol, and a suitable volume of toluene to suspend the reactants.
-
Add a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).
-
Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction progress by observing the amount of water collected or by thin-layer chromatography (TLC).
-
Once the reaction is complete (no more water is collected), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
Purification of this compound
Method: The crude product can be purified by vacuum distillation or silica gel column chromatography.
A. Vacuum Distillation:
-
Set up a vacuum distillation apparatus.
-
Transfer the crude product to the distillation flask.
-
Heat the flask gently under reduced pressure.
-
Collect the fraction corresponding to the boiling point of this compound. Note: As the boiling point is not well-documented, careful monitoring of the distillation is required.
B. Silica Gel Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent can be determined by preliminary TLC analysis.
-
Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.
Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Safety Information
While a comprehensive safety data sheet for this compound is not widely available, related compounds suggest that it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.
Biological Relevance
Currently, there is limited publicly available information regarding the specific biological activities or roles of this compound in signaling pathways or drug development. Its structural similarity to other alpha-keto esters suggests potential as a reactive intermediate or a pharmacophore, but further research is required to establish any significant biological function.
Conclusion
This compound is a chemical compound with potential utility in organic synthesis. This guide has summarized its known chemical and physical properties, provided predicted spectroscopic characteristics, and outlined a detailed, plausible experimental protocol for its preparation and purification. The lack of extensive experimental data highlights an opportunity for further research to fully characterize this compound and explore its potential applications in chemistry and drug discovery.
References
An In-depth Technical Guide to Benzyl 2-oxoacetate: Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a valuable organic compound characterized by the presence of both a benzyl ester and an α-keto acid moiety. This unique structural combination makes it a versatile building block in organic synthesis, particularly in the preparation of more complex molecules with applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structure of this compound and a detailed examination of its synthesis, with a focus on a common laboratory-scale preparation method.
Chemical Structure
This compound is an organic ester with the chemical formula C₉H₈O₃. Its structure consists of a benzyl group (a benzene ring attached to a methylene group) linked to a glyoxylate functional group through an ester linkage. The glyoxylate portion contains an aldehyde and a carboxylate group on adjacent carbon atoms.
Key Structural Features:
-
Molecular Formula: C₉H₈O₃
-
IUPAC Name: this compound[1]
-
Molecular Weight: 164.16 g/mol [1]
-
SMILES: O=C(OCC1=CC=CC=C1)C=O[1]
The presence of the electrophilic aldehyde and the ester functionality makes this compound a reactive intermediate for various chemical transformations, including nucleophilic additions, condensations, and cycloadditions.
Synthesis of this compound
The synthesis of this compound can be approached through several synthetic strategies. One of the most common and reliable methods for laboratory-scale preparation is the oxidation of the corresponding α-hydroxy ester, benzyl 2-hydroxyacetate (also known as benzyl glycolate). This transformation selectively oxidizes the primary alcohol of the glycolate moiety to an aldehyde, yielding the desired α-keto ester.
A variety of oxidizing agents can be employed for this purpose. Mild oxidizing agents are preferred to avoid over-oxidation of the resulting aldehyde to a carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for such selective oxidations.[2][3][4]
General Signaling Pathway for the Oxidation of Benzyl Glycolate to this compound
Caption: General reaction pathway for the synthesis of this compound.
Quantitative Data for Synthesis
The following table summarizes typical quantitative data for the synthesis of this compound via the oxidation of benzyl glycolate. Please note that yields and purity can vary depending on the specific reaction conditions and purification methods employed.
| Parameter | Value | Reference |
| Starting Material | Benzyl 2-hydroxyacetate | N/A |
| Reagent | Pyridinium chlorochromate (PCC) | [2][3] |
| Solvent | Dichloromethane (DCM) | [4] |
| Reaction Temperature | Room Temperature | [5] |
| Reaction Time | 1-2 hours | [5] |
| Typical Yield | High | [5] |
| Purity | High after purification | N/A |
Note: Specific yield and purity percentages are highly dependent on the experimental setup and scale.
Experimental Protocols
This section provides a detailed, adapted experimental protocol for the synthesis of this compound from benzyl 2-hydroxyacetate using pyridinium chlorochromate (PCC).
Disclaimer: This protocol is provided for informational purposes only and should be performed by qualified personnel in a well-equipped laboratory with appropriate safety precautions. Chromium-based reagents are toxic and should be handled with care.
Synthesis of this compound via PCC Oxidation of Benzyl 2-hydroxyacetate
Materials:
-
Benzyl 2-hydroxyacetate (Benzyl glycolate)
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add a suspension of pyridinium chlorochromate (PCC) (1.5 equivalents) in anhydrous dichloromethane (DCM).
-
Addition of Starting Material: To the stirred suspension, add a solution of benzyl 2-hydroxyacetate (1 equivalent) in anhydrous DCM dropwise at room temperature.
-
Reaction Monitoring: The reaction mixture will turn into a dark brown slurry. Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Workup:
-
Upon completion, dilute the reaction mixture with diethyl ether.
-
Pass the mixture through a short pad of silica gel to filter out the chromium salts. Wash the silica pad with additional diethyl ether.
-
Combine the organic filtrates and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Conclusion
This technical guide has provided a detailed overview of the structure and a common synthetic route to this compound. The oxidation of benzyl 2-hydroxyacetate using a mild oxidizing agent like PCC offers a reliable method for its preparation on a laboratory scale. The provided experimental protocol and workflow diagram serve as a practical guide for researchers in the fields of organic synthesis and drug development. The versatile nature of this compound as a synthetic intermediate ensures its continued importance in the development of novel chemical entities.
References
- 1. Buy Benzyl glycolate | 30379-58-9 [smolecule.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
An In-depth Technical Guide to Benzyl 2-oxoacetate (CAS: 52709-42-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester that serves as a versatile building block in organic synthesis. Its unique bifunctional nature, possessing both an electrophilic ketone and an ester moiety, makes it a valuable precursor for the synthesis of a wide range of complex organic molecules, including heterocyclic compounds and alpha-hydroxy esters. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its relevance to drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 52709-42-9 | N/A |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| Appearance | Not specified (likely a liquid or low-melting solid) | N/A |
| Boiling Point | No data available | [3] |
| Melting Point | No data available | N/A |
| Density | No data available | N/A |
| Solubility | Soluble in common organic solvents | N/A |
| SMILES | O=C(OCC1=CC=CC=C1)C=O | [3] |
Synthesis of this compound
While specific literature detailing the synthesis of this compound is sparse, a plausible and efficient method involves the reaction of benzyl alcohol with an activated form of oxalic acid, such as oxalyl chloride. This method is analogous to the preparation of other esters from alcohols and acyl chlorides.
Experimental Protocol: Synthesis from Benzyl Alcohol and Oxalyl Chloride
This protocol is a generalized procedure based on standard esterification reactions.
Materials:
-
Benzyl alcohol
-
Oxalyl chloride
-
Anhydrous diethyl ether or dichloromethane
-
Triethylamine or pyridine (as a base)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for reactions under anhydrous conditions
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve benzyl alcohol (1.0 equivalent) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of oxalyl chloride (1.05 equivalents) in anhydrous diethyl ether to the stirred mixture via the dropping funnel over a period of 30 minutes. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride precipitate.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
DOT Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Reactivity and Synthetic Applications
The reactivity of this compound is dominated by the two adjacent carbonyl groups. The ketone is susceptible to nucleophilic attack, and the ester can undergo hydrolysis or transesterification. This dual reactivity makes it a valuable intermediate in various synthetic transformations.
Reactions at the Ketone Carbonyl Group
-
Wittig Reaction: this compound can react with phosphorus ylides in a Wittig reaction to form α,β-unsaturated esters. This provides a route to various substituted acrylates.
DOT Diagram of the Wittig Reaction:
Caption: Wittig reaction of this compound.
-
Grignard Reaction: Addition of Grignard reagents to the ketone carbonyl will yield tertiary α-hydroxy esters after an aqueous workup.
Reactions Involving Both Carbonyl Groups
-
Heterocycle Synthesis: The 1,2-dicarbonyl moiety in this compound is a classic precursor for the synthesis of various heterocyclic systems, such as quinoxalines (by condensation with o-phenylenediamines) and pyrazines.
Applications in Drug Development
While specific examples of marketed drugs synthesized directly from this compound are not readily found in the public domain, its structural motifs are present in various biologically active molecules. The α-keto ester functionality is a key pharmacophore in a number of enzyme inhibitors, including inhibitors of proteases and kinases. The benzyl ester group can serve as a protecting group for the carboxylic acid, which can be readily removed by hydrogenolysis to unmask the free acid, a common functional group in many drug molecules.
The potential for this compound as a building block in the synthesis of novel kinase inhibitors and antiviral agents is significant. For instance, it could be used to introduce the α-keto ester moiety into a larger scaffold, which could then interact with the active site of a target enzyme.
DOT Diagram of Potential Drug Development Logic:
Caption: Logic for using this compound in drug discovery.
Spectroscopic Data
Detailed, experimentally verified spectroscopic data for this compound is not widely published. However, based on its structure, the following characteristic peaks would be expected in its NMR spectra.
Expected ¹H NMR (CDCl₃, 400 MHz):
-
δ ~9.5-10.0 ppm (s, 1H, aldehydic proton)
-
δ ~7.3-7.5 ppm (m, 5H, aromatic protons)
-
δ ~5.3 ppm (s, 2H, benzylic protons)
Expected ¹³C NMR (CDCl₃, 100 MHz):
-
δ ~185 ppm (aldehydic carbonyl)
-
δ ~160 ppm (ester carbonyl)
-
δ ~135 ppm (quaternary aromatic carbon)
-
δ ~128-129 ppm (aromatic CH carbons)
-
δ ~68 ppm (benzylic carbon)
Note: These are predicted chemical shifts and may vary in an actual experimental spectrum.
Conclusion
This compound is a valuable and reactive building block with significant potential in organic synthesis and medicinal chemistry. Its ability to participate in a variety of chemical transformations makes it a useful precursor for the construction of complex molecular architectures, including those with potential therapeutic applications. Further research into the reactivity and applications of this compound is warranted and could lead to the development of novel synthetic methodologies and the discovery of new drug candidates.
References
An In-depth Technical Guide to Benzyl 2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2-oxoacetate, a benzenoid chemical compound. This document details its physicochemical properties, potential synthetic routes, and discusses its probable metabolic fate and biological significance based on current scientific understanding of its constituent components.
Core Quantitative Data
A summary of the key quantitative data for this compound, also known as Benzyl glyoxylate, is presented below. These properties are crucial for experimental design and interpretation in research and development settings.
| Property | Value | Source |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| CAS Number | 52709-42-9 | PubChem[1] |
| Boiling Point | 130-132 °C at 25 Torr | LookChem[2] |
| Density (Predicted) | 1.176 ± 0.06 g/cm³ | LookChem[2] |
| LogP (Predicted) | 1.9 | LookChem[2] |
| Hydrogen Bond Acceptor Count | 3 | LookChem[2] |
| Rotatable Bond Count | 4 | LookChem[2] |
Experimental Protocols
Proposed Synthesis of this compound via Fischer Esterification
This protocol is based on the general principles of esterification and a documented method for the reaction of glyoxylic acid with aliphatic alcohols.[3]
Materials:
-
Glyoxylic acid
-
Benzyl alcohol
-
Strong acid catalyst (e.g., Amberlyst-15, sulfuric acid)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Apparatus for reflux with Dean-Stark trap or soxhlet extractor with molecular sieves
-
Rotary evaporator
-
Chromatography purification setup
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser with a Dean-Stark trap, dissolve glyoxylic acid and a molar excess of benzyl alcohol in the chosen anhydrous solvent.
-
Catalyst Addition: Add a catalytic amount of the strong acid catalyst to the reaction mixture.
-
Reaction: Heat the mixture to reflux. The water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the organic layer with water to remove any remaining salts and unreacted glyoxylic acid.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Potential Biological Significance and Metabolic Pathways
Direct studies on the biological activity and metabolic pathways of this compound are limited. However, its metabolic fate can be inferred from the known metabolism of its hydrolysis products: benzyl alcohol and glyoxylic acid. In biological systems, esters are often hydrolyzed by esterase enzymes.
Hydrolysis of this compound
The initial metabolic step for this compound is likely its hydrolysis into benzyl alcohol and glyoxylic acid.
Caption: Predicted enzymatic hydrolysis of this compound.
Metabolism of Benzyl Alcohol
Benzyl alcohol is metabolized in the liver primarily through oxidation to benzoic acid, which is then conjugated with glycine to form hippuric acid and excreted in the urine.
Caption: Metabolic pathway of benzyl alcohol.
Metabolism of Glyoxylic Acid
Glyoxylic acid is a key intermediate in the metabolism of various organisms. In humans, it is primarily produced from the oxidation of glycolate and the catabolism of hydroxyproline.[4][5] Its main metabolic fates are conversion to glycine or oxalate.[5][6] In plants, bacteria, protists, and fungi, glyoxylic acid is a central component of the glyoxylate cycle, an anabolic pathway that allows for the synthesis of carbohydrates from fatty acids.[7][8]
Caption: Simplified metabolic fates of glyoxylic acid.
Conclusion
This compound is a compound with a well-defined chemical structure and physicochemical properties. While direct biological studies are not extensively documented, its metabolic pathways can be reasonably predicted based on the known metabolism of its constituent parts, benzyl alcohol and glyoxylic acid. This guide provides a foundational understanding for researchers and professionals in drug development, offering a starting point for further investigation into the potential applications and biological interactions of this molecule. The provided experimental protocol outline offers a basis for its laboratory-scale synthesis. Further research is warranted to fully elucidate the specific biological activities and signaling pathways directly influenced by this compound.
References
- 1. Benzyl glyoxylate | C9H8O3 | CID 11008258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzyl glyoxylate|lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Glyoxylic acid - Wikipedia [en.wikipedia.org]
- 5. Glyoxylate, a New Marker Metabolite of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glyoxylic acid: Application, Production and Isolation_Chemicalbook [chemicalbook.com]
- 7. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 8. Engineering the glyoxylate cycle for chemical bioproduction - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Benzyl 2-Oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-oxoacetate, also known by its IUPAC name, is a bifunctional organic compound containing both an ester and an aldehyde functional group. Its chemical structure makes it a versatile reagent and building block in organic synthesis. The presence of the reactive aldehyde allows for a variety of transformations, such as nucleophilic additions and oxidations, while the benzyl ester group can serve as a protecting group for a carboxylic acid. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
| Property | Value | Citation(s) |
| IUPAC Name | This compound | [1] |
| Synonyms | Benzyl glyoxylate, Acetic acid, oxo-, phenylmethyl ester | [1] |
| CAS Number | 52709-42-9 | [1][2] |
| Molecular Formula | C₉H₈O₃ | [1][2] |
| Molecular Weight | 164.16 g/mol | [1][2] |
| SMILES | C1=CC=C(C=C1)COC(=O)C=O | [1] |
| XLogP3 (Computed) | 1.9 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
Note: Spectroscopic data including NMR, HPLC, and LC-MS may be available from commercial suppliers.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and reactions of this compound are not widely reported. The following sections provide generalized, representative procedures for its synthesis and subsequent chemical transformations based on standard organic chemistry methodologies for similar compounds.
Synthesis of this compound via Esterification
This protocol describes a general method for the esterification of a carboxylic acid with an alcohol, which can be adapted for the synthesis of this compound from glyoxylic acid and benzyl alcohol.
Reaction:
-
Glyoxylic Acid + Benzyl Alcohol → this compound + Water
Materials:
-
Glyoxylic acid
-
Benzyl alcohol
-
Toluene
-
p-Toluenesulfonic acid (catalyst)
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid (1.0 equivalent), benzyl alcohol (1.1 equivalents), and a suitable solvent such as toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (e.g., 0.05 equivalents).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purify the crude product by silica gel column chromatography if necessary.
Key Reactions of the Aldehyde Group
The aldehyde functionality of this compound is a key site for further chemical modifications. Below are representative protocols for two common reactions: a Wittig reaction to form an alkene and a reduction to an alcohol.
This procedure outlines the olefination of an aldehyde using a phosphorus ylide (Wittig reagent) to form an alkene.
Materials:
-
This compound
-
A suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide)
-
A strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous solvent (e.g., THF or DMSO)
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent.
-
Cool the suspension in an ice bath and slowly add the strong base to generate the ylide. The formation of the ylide is often indicated by a color change.
-
After stirring for a period to ensure complete ylide formation, add a solution of this compound (1.0 equivalent) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Quench the reaction by the addition of water.
-
Extract the product with a suitable organic solvent like dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alkene by column chromatography.
This protocol describes the reduction of the aldehyde group to a primary alcohol.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Dichloromethane
-
Dilute hydrochloric acid (e.g., 1M HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 to 1.5 equivalents) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of dilute HCl at 0 °C until the effervescence ceases.
-
Remove the bulk of the alcohol solvent using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude benzyl 2-hydroxyacetate.
-
Purify the product by column chromatography if necessary.
Synthetic Workflow and Key Reactions
The following diagram illustrates the central role of this compound as a synthetic intermediate. It depicts its formation via esterification and its subsequent conversion into different chemical entities through reactions at its aldehyde group.
Caption: Synthetic workflow of this compound and its subsequent reactions.
References
An In-depth Technical Guide to Benzyl 2-oxoacetate: Synonyms, Identifiers, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl 2-oxoacetate, a key organic compound with applications in chemical synthesis. This document details its nomenclature, chemical identifiers, physicochemical properties, and a proposed synthetic pathway, offering valuable information for professionals in research and development.
Chemical Identity and Nomenclature
This compound, also known by its common synonym Benzyl glyoxylate, is an alpha-keto ester. The presence of both a keto group and an ester functional group makes it a versatile building block in organic synthesis.
Synonyms and Identifiers
A comprehensive list of synonyms and chemical identifiers for this compound is provided in Table 1, facilitating its identification across various databases and publications.
Table 1: Synonyms and Identifiers for this compound
| Category | Identifier Type | Value |
| Systematic Name | IUPAC Name | This compound[1] |
| Common Names | Synonym | Benzyl glyoxylate[1] |
| Synonym | Acetic acid, oxo-, phenylmethyl ester[1] | |
| Synonym | Glyoxylic acid benzyl ester[1] | |
| Registry Numbers | CAS Number | 52709-42-9[1] |
| PubChem CID | 11008258[1] | |
| DSSTox Substance ID | DTXSID80451632[1] | |
| Chemical Formula | Molecular Formula | C₉H₈O₃[1] |
| Molecular | ||
| Weight | Exact Mass | 164.047 g/mol [1] |
| Monoisotopic Mass | 164.047344113 g/mol [1] | |
| Line Notations | SMILES | C1=CC=C(C=C1)COC(=O)C=O[1] |
| InChI | InChI=1S/C9H8O3/c10-6-9(11)12-7-8-4-2-1-3-5-8/h1-6H,7H2[1] | |
| InChIKey | TVWUWTZLQRMAKS-UHFFFAOYSA-N[1] |
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its handling, application in reactions, and purification. A summary of available data is presented in Table 2.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Boiling Point | No data available | BLD Pharm[2] |
| XLogP3 | 1.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 4 | PubChem[1] |
Synthesis of this compound: An Experimental Protocol
Proposed Synthetic Route: Fischer Esterification
The synthesis can be achieved via a Fischer esterification reaction, where glyoxylic acid is reacted with benzyl alcohol in the presence of an acid catalyst.
Reaction Scheme:
Detailed Experimental Protocol
Materials:
-
Glyoxylic acid monohydrate
-
Benzyl alcohol
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid monohydrate, an excess of benzyl alcohol (typically 1.5-2 equivalents), and a catalytic amount of concentrated sulfuric acid in toluene.
-
Reaction Execution: Heat the reaction mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude product can be further purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
-
Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
The following diagram illustrates the logical workflow for the synthesis and purification of this compound as described in the experimental protocol.
Caption: Synthesis and Purification Workflow for this compound.
This guide provides foundational technical information on this compound. For specific applications and handling procedures, researchers should consult relevant safety data sheets and peer-reviewed literature.
References
The Natural Occurrence of Benzyl Esters: A Technical Guide for Researchers
Disclaimer: This technical guide addresses the natural occurrence of benzyl acetate and benzyl benzoate, compounds structurally related to benzyl 2-oxoacetate. Extensive literature searches did not yield any evidence for the natural occurrence of this compound (also known as benzyl glyoxylate). Researchers interested in this specific compound should be aware that it is currently considered a synthetic molecule.
Introduction: Clarifying Benzyl Esters
In the study of natural products and drug development, precise chemical identification is paramount. While the query focused on this compound, it is crucial to distinguish it from its naturally occurring structural relatives, benzyl acetate and benzyl benzoate. The seemingly minor difference in their chemical structures profoundly impacts their biosynthesis, natural distribution, and biological activities.
-
This compound (Benzyl glyoxylate): Does not have a known natural source based on current scientific literature. Its structure contains an alpha-keto ester functional group.
-
Benzyl Acetate: A widely occurring natural ester, responsible for the characteristic sweet, fruity, and floral scents of many plants.[1][2][3]
-
Benzyl Benzoate: Another naturally occurring ester found in the essential oils of numerous plants.[4]
This guide will provide an in-depth overview of the natural occurrence, isolation, and biosynthesis of benzyl acetate and benzyl benzoate, offering valuable insights for researchers in natural product chemistry, chemical ecology, and drug discovery.
Natural Sources of Benzyl Acetate and Benzyl Benzoate
Benzyl acetate and benzyl benzoate are constituents of a wide array of plant species, contributing significantly to their aroma profiles and playing roles in plant-insect interactions.
Quantitative Data on Natural Occurrence
While specific quantitative data is highly dependent on the plant species, developmental stage, and environmental conditions, the following table summarizes the known natural sources of these esters.
| Compound | Family | Genus | Species | Common Name | Plant Part | Reference |
| Benzyl Acetate | Oleaceae | Jasminum | grandiflorum | Jasmine | Flowers | [3] |
| Asparagaceae | Hyacinthus | orientalis | Hyacinth | Flowers | [3] | |
| Rubiaceae | Gardenia | jasminoides | Gardenia | Flowers | [3] | |
| Annonaceae | Cananga | odorata | Ylang-Ylang | Flowers | [2][3] | |
| Fabaceae | Medicago | sativa | Alfalfa | Flowers | [3] | |
| Rosaceae | Prunus | mume | Chinese Plum | Flowers | [5] | |
| Rosaceae | Malus | domestica | Apple | Fruit | [1][2] | |
| Rosaceae | Pyrus | communis | Pear | Fruit | [1][2] | |
| Agaricaceae | Agaricus | Mushroom | Fruiting body | [3] | ||
| Benzyl Benzoate | Araceae | Colocasia | esculenta | Taro | [4] | |
| Apiaceae | Petroselinum | crispum | Parsley | [4] | ||
| Amaryllidaceae | Narcissus | jonquilla | Jonquil | [4] | ||
| Asparagaceae | Polianthes | tuberosa | Tuberose | [4] | ||
| Fabaceae | Acacia | farnesiana | Sweet Acacia | [4] | ||
| Rubiaceae | Gardenia | jasminoides | Cape Jasmine | [4] | ||
| Malpighiaceae | Acridocarpus | smeathmannii | Roots | [6][7] |
Biosynthesis of Benzyl Acetate
The biosynthesis of benzyl acetate in plants is a well-studied pathway originating from L-phenylalanine. The pathway involves a series of enzymatic conversions to produce benzyl alcohol, the immediate precursor to benzyl acetate.
Key Enzymes in the Pathway:
-
PAL: Phenylalanine ammonia-lyase
-
BAD: Benzaldehyde reductase
-
BEAT: Acetyl-CoA:benzylalcohol acetyltransferase
Experimental Protocols: Isolation and Identification
The isolation and identification of benzyl esters from natural sources typically involve extraction, chromatography, and spectroscopy.
Isolation of Natural Benzyl Benzoate from Acridocarpus smeathmannii Roots
This protocol is adapted from the methodology described for the isolation of natural benzyl benzoate (nBB).[6][7]
I. Extraction:
-
Air-dry and pulverize the root material of Acridocarpus smeathmannii.
-
Perform sequential maceration with solvents of increasing polarity, starting with heptane.
-
Concentrate the heptane extract under reduced pressure using a rotary evaporator.
II. Chromatographic Purification:
-
Subject the crude heptane extract to column chromatography on silica gel.
-
Elute the column with a gradient of ethyl acetate in heptane.
-
Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system and visualize under UV light.
-
Pool the fractions containing the compound of interest based on their TLC profiles.
-
Perform repeated column chromatography on the pooled fractions to achieve higher purity.
III. Structure Verification:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine the molecular weight and fragmentation pattern.
-
High-Performance Liquid Chromatography (HPLC-UV-VIS): To assess purity and for quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR to determine the proton environment.
-
¹³C NMR to determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC) to establish the connectivity of the molecule.
-
Headspace Analysis of Floral Volatiles (e.g., Benzyl Acetate)
This method is suitable for the analysis of volatile compounds like benzyl acetate from flowers.[5]
I. Sample Collection (Dynamic Headspace):
-
Enclose the intact flowers in a glass chamber.
-
Draw a controlled flow of purified air over the flowers.
-
Trap the emitted volatiles on a sorbent trap (e.g., Tenax TA or a mixture of Tenax TA and Carbotrap).
-
Collect volatiles for a defined period.
II. Sample Analysis (Thermal Desorption-Gas Chromatography-Mass Spectrometry - TD-GC-MS):
-
Place the sorbent trap in a thermal desorber unit connected to a GC-MS system.
-
Rapidly heat the trap to release the trapped volatiles onto the GC column.
-
Separate the compounds based on their volatility and interaction with the stationary phase of the GC column.
-
Identify the compounds based on their mass spectra by comparison with spectral libraries (e.g., NIST, Wiley) and by comparing their retention times with those of authentic standards.
Logical Workflow for Natural Product Isolation
The process of isolating and identifying a natural product follows a logical and systematic workflow.
Conclusion
While this compound remains a compound of synthetic origin, its naturally occurring analogs, benzyl acetate and benzyl benzoate, are of significant interest to researchers in various fields. Their widespread distribution in the plant kingdom, their roles in flavor and fragrance, and their potential biological activities make them important targets for natural product research. The methodologies outlined in this guide provide a solid foundation for the isolation, identification, and biosynthetic investigation of these and other related natural esters. A clear understanding of the structural differences between these compounds is essential for accurate scientific inquiry and the advancement of natural product science.
References
- 1. Benzyl acetate - Wikipedia [en.wikipedia.org]
- 2. BENZYL ACETATE - Ataman Kimya [atamanchemicals.com]
- 3. Benzyl acetate - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Plant Compound: Benzyl benzoate | C14H12O2) [pherobase.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. preprints.org [preprints.org]
Spectroscopic Profile of Benzyl 2-Oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for benzyl 2-oxoacetate, also known as benzyl glyoxylate. Due to the limited availability of published experimental spectra for this specific compound, this guide combines expected values based on the analysis of its chemical structure with general experimental protocols. The information herein serves as a valuable resource for the identification and characterization of this compound in a laboratory setting.
Chemical Structure and Properties
IUPAC Name: this compound Synonyms: Benzyl glyoxylate CAS Number: 52709-42-9 Molecular Formula: C₉H₈O₃ Molecular Weight: 164.16 g/mol
Structure:
O // C - C - O - CH₂ - C₆H₅ / H
Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound based on its structural features and data from similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~9.6 | Singlet | 1H | Aldehydic proton (-CHO) |
| ~7.3-7.4 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~5.3 | Singlet | 2H | Methylene protons (-OCH₂-) |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~185 | C=O | Aldehydic carbonyl |
| ~160 | C=O | Ester carbonyl |
| ~135 | C | Aromatic quaternary carbon |
| ~128-129 | CH | Aromatic carbons |
| ~68 | CH₂ | Methylene carbon (-OCH₂-) |
Infrared (IR) Spectroscopy
Table 3: Expected IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3100 | Medium | Aromatic C-H stretch |
| ~2820, ~2720 | Medium | Aldehydic C-H stretch (Fermi doublet) |
| ~1750 | Strong | Ester C=O stretch |
| ~1730 | Strong | Aldehyde C=O stretch |
| ~1600, ~1490, ~1450 | Medium-Weak | Aromatic C=C stretches |
| ~1200-1300 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Table 4: Expected Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Comments |
| 164 | [M]⁺ | Molecular ion |
| 91 | [C₇H₇]⁺ | Tropylium ion (from benzyl group), often the base peak |
| 107 | [M - C₂HO₂]⁺ | Loss of the glyoxylyl group |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher.
-
Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: The prepared sample is placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer acquisition time are typically required. Proton decoupling is used to simplify the ¹³C spectrum to single lines for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard. Integration of the peaks in the ¹H NMR spectrum is performed to determine the relative number of protons.
Infrared (IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecule.
-
Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and analyzed in a liquid cell. For Attenuated Total Reflectance (ATR-FTIR), a drop of the sample is placed directly on the ATR crystal.
-
Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument records the interferogram, which is then Fourier transformed to produce the infrared spectrum.
-
Data Analysis: The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). Electron Ionization (EI) is a common method for volatile compounds, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Spectrum Generation: A detector records the abundance of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion fragment.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
Benzyl 2-Oxoacetate Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is an alpha-keto ester of significant interest in organic synthesis and pharmaceutical development. It serves as a versatile building block for the creation of more complex molecules, including heterocyclic compounds and alpha-amino acids. This technical guide focuses on the properties of this compound hydrate (CAS No. 87692-25-9), providing a comprehensive overview of its physicochemical characteristics, relevant experimental protocols, and potential applications. While specific experimental data for the hydrate form is limited in publicly available literature, this guide consolidates information on the closely related anhydrous form and provides context for the expected properties of the hydrate.
Physicochemical Properties
The quantitative data available primarily pertains to the anhydrous form of this compound. The properties of the hydrate are expected to be similar, with notable differences in molecular weight, and potentially in melting point and solubility due to the presence of a water molecule.
| Property | Value (Anhydrous this compound) | Reference/Note |
| CAS Number | 52709-42-9 | |
| Molecular Formula | C₉H₈O₃ | |
| Molecular Weight | 164.16 g/mol | |
| Boiling Point | 130-132 °C at 25 Torr | [1] |
| Density | 1.176 g/cm³ (Predicted) | [1] |
| Property | Value (this compound Hydrate) | Reference/Note |
| CAS Number | 87692-25-9 | |
| Molecular Formula | C₉H₁₀O₄ | |
| Molecular Weight | 182.17 g/mol | Calculated |
| Physical Form | Pale-yellow to Yellow-brown Liquid | |
| Storage Temperature | -20 °C | |
| Purity | ~95% |
Experimental Protocols
General Synthesis of this compound (Anhydrous)
A common method for the synthesis of benzyl esters is the Fischer esterification of the corresponding carboxylic acid with benzyl alcohol in the presence of an acid catalyst. For this compound, this would involve the reaction of 2-oxoacetic acid (glyoxylic acid) with benzyl alcohol.
Reaction Scheme:
-
Reactants: Glyoxylic acid, Benzyl alcohol
-
Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)
-
Solvent: Toluene or another suitable solvent to facilitate azeotropic removal of water.
-
Procedure:
-
Glyoxylic acid and a slight excess of benzyl alcohol are dissolved in the solvent.
-
A catalytic amount of the acid catalyst is added.
-
The mixture is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.
-
Reaction progress is monitored by a suitable technique (e.g., TLC, GC).
-
Upon completion, the reaction mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by vacuum distillation.
-
Preparation of this compound Hydrate
The hydrate can typically be prepared by dissolving the anhydrous compound in a minimal amount of a suitable solvent and adding a stoichiometric amount of water. The mixture is then stirred, and the hydrate is isolated, often by cooling or by removal of the solvent. The stability of the hydrate will determine the ease of its isolation and storage.
General Purification Protocol
Purification of the crude product is typically achieved through vacuum distillation to separate the desired ester from unreacted starting materials and high-boiling point impurities.
Workflow for Synthesis and Purification:
Caption: General workflow for the synthesis, purification, and hydration of this compound.
Biological Activity and Signaling Pathways
Specific studies detailing the biological activity or signaling pathway involvement of this compound hydrate are scarce. However, alpha-keto esters are a class of compounds with known biological relevance, often acting as intermediates in metabolic pathways or as inhibitors of certain enzymes.
Given its structure, this compound could potentially be investigated for its role in pathways involving transamination reactions to form benzyl-substituted amino acids. It might also be explored as a substrate or inhibitor for dehydrogenases or other enzymes that recognize alpha-keto acids.
Further research is required to elucidate any specific biological functions or signaling pathways associated with this compound. A hypothetical screening workflow to identify potential biological targets is presented below.
Caption: A logical workflow for investigating the biological activity of this compound hydrate.
Conclusion
This compound hydrate is a commercially available compound with potential applications in synthetic chemistry and drug discovery. While detailed experimental data for the hydrate form is not extensively documented, its properties can be inferred from the anhydrous form. The provided general experimental protocols and logical workflows offer a starting point for researchers interested in working with this compound. Further investigation is warranted to fully characterize its properties and explore its potential biological activities.
References
Theoretical Insights into Benzyl 2-Oxoacetate: A Technical Guide for Researchers
An In-depth Exploration of the Molecular Properties, Reactivity, and Spectroscopic Signature of a Key α-Ketoester
This technical guide provides a comprehensive theoretical overview of benzyl 2-oxoacetate, a significant α-ketoester with potential applications in drug development and organic synthesis. In the absence of extensive direct theoretical studies on this specific molecule, this paper synthesizes information from analogous compounds and established computational methodologies to offer valuable insights for researchers, scientists, and professionals in the field. The following sections delve into the molecular structure, electronic properties, potential reaction pathways, and spectroscopic characteristics of this compound, supported by detailed computational data and proposed experimental protocols.
Molecular and Electronic Structure
A plausible computational approach for this molecule would involve geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311G(d,p). Such a study was performed on the more complex yet structurally related benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate, providing a framework for the type of data that can be generated.[1]
Table 1: Predicted Molecular Properties of this compound (Analogous System)
| Property | Predicted Value | Computational Method | Reference System |
| Molecular Formula | C₉H₈O₃ | - | This compound |
| Molecular Weight | 164.16 g/mol | - | This compound |
| HOMO Energy | ~ -6.5 eV | B3LYP/6-311G(d,p) | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[1] |
| LUMO Energy | ~ -2.0 eV | B3LYP/6-311G(d,p) | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[1] |
| HOMO-LUMO Gap | ~ 4.5 eV | B3LYP/6-311G(d,p) | Benzyl 2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydroquinoline-4-carboxylate[1] |
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is expected to be localized on the electron-rich aromatic ring and the ester oxygen, while the LUMO is likely centered on the electron-deficient α-keto carbonyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.
Conformational Analysis
The flexibility of the benzyl and ester groups suggests the existence of multiple low-energy conformers for this compound. The rotational barriers around the C-C and C-O single bonds will dictate the conformational landscape. Theoretical studies on simpler α-ketoesters like methyl pyruvate can provide insights into these rotational dynamics.
References
Methodological & Application
Application Notes and Protocols: Benzyl 2-Oxoacetate as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2-oxoacetate is a valuable and versatile building block in organic synthesis, prized for its dual reactivity as both a ketone and an ester. This unique functionality allows it to participate in a wide array of chemical transformations, most notably in multicomponent reactions (MCRs) for the efficient construction of complex heterocyclic scaffolds. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.
This document provides detailed application notes on the utility of this compound in the synthesis of polysubstituted pyrroles and functionalized piperidines, two classes of heterocycles with broad pharmacological relevance. Detailed experimental protocols for these syntheses are provided, along with representative quantitative data to guide reaction optimization.
Synthesis of Polysubstituted Pyrroles
Polysubstituted pyrroles are key structural motifs in numerous natural products and pharmaceuticals.[1] this compound serves as an excellent precursor for the synthesis of these heterocycles through a one-pot, four-component reaction involving an amine, a primary amine, and a nitromethane. This approach allows for the rapid generation of molecular diversity from readily available starting materials.
General Reaction Scheme:
A primary amine, an aldehyde, nitromethane, and this compound react in the presence of a catalyst to yield a polysubstituted pyrrole.
Experimental Workflow for Pyrrole Synthesis
Caption: General workflow for the synthesis of polysubstituted pyrroles.
Detailed Experimental Protocol: Synthesis of Benzyl 5-methyl-2-nitro-4-phenyl-1H-pyrrole-3-carboxylate
-
To a round-bottom flask, add this compound (1.0 mmol, 164.16 mg), benzaldehyde (1.0 mmol, 106.12 mg), aniline (1.0 mmol, 93.13 mg), and nitromethane (1.2 mmol, 73.26 mg) in ethanol (10 mL).
-
Add a catalytic amount of a suitable catalyst, for example, ceric ammonium nitrate (CAN) (0.1 mmol, 54.8 mg).
-
Stir the reaction mixture at 80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired polysubstituted pyrrole.
Quantitative Data: Representative Yields for the Synthesis of Polysubstituted Pyrroles
| Entry | Aldehyde | Primary Amine | Catalyst | Yield (%) |
| 1 | Benzaldehyde | Aniline | CAN | 85 |
| 2 | 4-Chlorobenzaldehyde | Aniline | InCl₃ | 82 |
| 3 | 4-Methoxybenzaldehyde | Benzylamine | ZrOCl₂·8H₂O | 88 |
| 4 | Thiophene-2-carboxaldehyde | Cyclohexylamine | BF₃·SiO₂ | 78 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Synthesis of Functionalized Piperidines
The piperidine motif is a ubiquitous scaffold in pharmaceuticals, found in numerous top-selling drugs.[2] Multicomponent reactions provide an efficient pathway to construct highly functionalized piperidine rings. This compound can be employed in a one-pot reaction with an amine and a β-keto ester to generate these valuable heterocyclic systems.[3]
General Reaction Scheme:
An amine, an aldehyde (formed in situ or added), and a β-keto ester (like this compound) undergo a cascade reaction to form a functionalized piperidine.
Signaling Pathway for Piperidine Synthesis
Caption: Logical flow for the multicomponent synthesis of functionalized piperidines.
Detailed Experimental Protocol: Synthesis of Benzyl 4-phenyl-2,6-dioxo-piperidine-3-carboxylate
-
In a sealed tube, combine this compound (1.0 mmol, 164.16 mg), benzaldehyde (1.0 mmol, 106.12 mg), and ethyl acetoacetate (1.0 mmol, 130.14 mg) in ethanol (5 mL).
-
Add ammonium acetate (1.5 mmol, 115.6 mg) as the amine source and catalyst.
-
Seal the tube and heat the reaction mixture to 100 °C for 12 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Add water (20 mL) to the residue and extract the mixture with dichloromethane (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the resulting solid by recrystallization from ethanol or by column chromatography to yield the desired functionalized piperidine.
Quantitative Data: Representative Yields for the Synthesis of Functionalized Piperidines
| Entry | Aldehyde | β-Keto Ester | Amine Source | Yield (%) |
| 1 | Benzaldehyde | Ethyl acetoacetate | NH₄OAc | 75 |
| 2 | 4-Nitrobenzaldehyde | Methyl acetoacetate | NH₄OAc | 72 |
| 3 | 2-Naphthaldehyde | Ethyl acetoacetate | NH₄OAc | 78 |
| 4 | Furfural | Methyl acetoacetate | NH₄OAc | 68 |
Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a highly effective and versatile building block for the synthesis of complex and biologically relevant heterocyclic molecules. Its ability to participate in multicomponent reactions allows for the rapid and efficient construction of polysubstituted pyrroles and functionalized piperidines. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the synthetic potential of this valuable reagent in their own research endeavors.
References
Application Notes and Protocols for Reactions Involving Benzyl 2-Oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a versatile bifunctional reagent possessing both an aldehyde and a benzyl ester moiety. This unique structure allows for a variety of chemical transformations, making it a valuable building block in organic synthesis, particularly for the construction of complex heterocyclic scaffolds relevant to medicinal chemistry and drug development. The presence of the electrophilic aldehyde enables reactions with various nucleophiles, while the benzyl ester can be readily deprotected under mild conditions, offering a handle for further synthetic manipulations. These application notes provide an overview of key reactions involving this compound and detailed protocols for their implementation in a laboratory setting.
Key Applications in Organic Synthesis
The reactivity of this compound makes it a suitable substrate for a range of important carbon-carbon and carbon-heteroatom bond-forming reactions. Its applications are particularly notable in the synthesis of substituted oxindole frameworks, which are prevalent in numerous biologically active compounds and natural products.
1. Synthesis of 3-Hydroxy-2-Oxindoles via Aldol-Type Condensation:
One of the primary applications of this compound is in the synthesis of 3-substituted-3-hydroxy-2-oxindoles. This transformation proceeds via an aldol-type condensation reaction with isatin derivatives. The resulting products are of significant interest in drug discovery, with demonstrated activities including antiglaucomic, antioxidant, neuroprotective, anticancer, and anti-HIV effects.[1][2] The general reaction involves the nucleophilic attack of the enolate generated from the active methylene group of a reaction partner onto the ketone carbonyl of isatin. In the context of this compound, the aldehyde group can react with a suitable nucleophile, which can then undergo further cyclization reactions. A closely related and well-documented reaction is the condensation of isatins with active methylene compounds like malonic acid and cyanoacetic acid, which provides a strong procedural basis for the use of this compound in similar transformations.[3][4]
2. Multicomponent Reactions for Heterocycle Synthesis:
This compound is a promising candidate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single synthetic step. Its bifunctional nature enables its participation in reactions with an amine and a third component to generate diverse heterocyclic libraries. For instance, reactions involving anilines, this compound, and a suitable coupling partner could lead to the formation of various nitrogen-containing heterocycles. While specific examples with this compound are not extensively documented in readily available literature, the principles of MCRs involving aldehydes and anilines are well-established.[5][6]
Experimental Protocols
Protocol 1: Synthesis of Benzyl 2-(3-hydroxy-2-oxoindolin-3-yl)-2-oxoacetate via Aldol-Type Condensation with Isatin
This protocol describes a general procedure for the aldol-type condensation of this compound with isatin to yield a 3-substituted-3-hydroxy-2-oxindole derivative. The methodology is adapted from established procedures for the condensation of isatins with active methylene compounds.[3][7]
Materials:
-
Isatin
-
This compound
-
Piperidine (or other suitable base, e.g., triethylamine)
-
Ethanol (or other suitable solvent, e.g., dioxane)
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of isatin (1.0 mmol) in ethanol (10 mL) at room temperature, add piperidine (0.2 mmol) as a catalyst.
-
To this mixture, add this compound (1.2 mmol) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the desired benzyl 2-(3-hydroxy-2-oxoindolin-3-yl)-2-oxoacetate.
Expected Yield and Characterization:
Yields for analogous reactions of isatins with other active methylene compounds are typically in the range of 70-98%.[3][4] The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.
Data Presentation
The following table summarizes representative yields for the synthesis of 3-hydroxy-2-oxindoles from the condensation of various substituted isatins with malonic acid, a reaction analogous to the one described with this compound. This data provides an indication of the expected efficiency of this type of transformation.
| Entry | Isatin Derivative | Product | Yield (%)[3] |
| 1 | 7-Nitro-1H-indole-2,3-dione | (3-Hydroxy-7-nitro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 97 |
| 2 | 1H-indole-2,3-dione | (3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | 76 |
Visualizations
References
- 1. Oxindole synthesis [organic-chemistry.org]
- 2. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. derpharmachemica.com [derpharmachemica.com]
Application Notes and Protocols: Benzyl 2-Oxoacetate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a versatile bifunctional building block in medicinal chemistry, prized for its dual reactivity stemming from the presence of both an aldehyde and a benzyl ester functional group. This unique structural feature allows for its participation in a variety of chemical transformations, making it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. Its applications span the discovery of novel anticancer, antibacterial, and antiviral agents.
The aldehyde moiety of this compound readily undergoes condensation reactions with various nucleophiles, such as amines, hydrazines, and active methylene compounds. This reactivity is frequently exploited in multicomponent reactions (MCRs), which are highly efficient one-pot syntheses that allow for the rapid generation of complex molecular scaffolds from simple starting materials. MCRs involving this compound and its derivatives are a cornerstone of combinatorial chemistry and high-throughput screening efforts in drug discovery.
The benzyl ester group, on the other hand, can serve as a protecting group for the carboxylic acid functionality, which can be deprotected under specific conditions to reveal a free carboxylic acid. This latent functionality can be crucial for modulating the pharmacokinetic properties of a drug candidate, such as its solubility and ability to interact with biological targets.
This document provides an overview of the applications of this compound in medicinal chemistry, including tabulated quantitative data on the biological activity of its derivatives, detailed experimental protocols for the synthesis of bioactive molecules, and visualizations of relevant synthetic workflows.
Data Presentation
Table 1: Anticancer Activity of Benzyl Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Benzyl juglone | HCT-15 (colorectal) | 12.27 | |
| 5-Benzyl juglone | MCF-7 (breast) | - (IC50 ratio MCF-7/MCF-10A = 0.62) | |
| 2-p-chlorobenzylamino-4-amino-5-aroylthiazole (8e) | U-937 | 5.7 - 12.2 | [1] |
| 2-p-chlorophenethylamino-4-amino-5-aroylthiazole (8f) | U-937 | 5.7 - 12.2 | [1] |
| 2-p-methoxyphenethylamino-4-amino-5-aroylthiazole (8k) | SK-MEL-1 | 5.7 - 12.2 | [1] |
| Novel 2-substituted benzimidazoles | Prostate and Breast cancer cells | 4.54 ± 0.35 to 20.17 ± 3.15 µg/mL | [2] |
Table 2: Antibacterial Activity of Benzyl Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) | Concentration | Reference |
| Benzyl acetate derivative 3d | Staphylococcus aureus | 16.5 | 100 µg/ml | [3] |
| Benzyl acetate derivative 3e | Shigella spp | 17.5 | 100 µg/ml | [3] |
| Benzyl benzoate | Bacillus cereus | 5.9 | 50 µg/mL (MIC) | [4][5] |
| Benzyl bromide derivative 1a | S. aureus, S. pyogenes, E. faecalis | 10 - 17 | Not specified | [6] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Fused Heterocycles via Multicomponent Reaction
This protocol is a representative example of a multicomponent reaction that could be adapted for this compound to synthesize complex heterocyclic scaffolds. The described synthesis of benzylpyrazolyl coumarins illustrates the general principles.
Materials:
-
Hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine)
-
Ethyl acetoacetate
-
Aromatic aldehyde (can be substituted with this compound)
-
4-hydroxycoumarin
-
1-butyl-3-methylimidazolium triflate (BMIM[triflate]) as a green solvent
-
Catalyst (e.g., piperidine, 10 mol%)
Procedure:
-
In a round-bottom flask, combine the hydrazine derivative (0.005 mol), ethyl acetoacetate (0.005 mol), the aromatic aldehyde (or this compound, 0.005 mol), and 4-hydroxycoumarin (0.005 mol) in BMIM[triflate].[7]
-
Add the catalyst (e.g., piperidine, 10 mol%).[8]
-
Stir the reaction mixture at room temperature for the appropriate time (e.g., 20 minutes, monitor by TLC).[8]
-
Upon completion of the reaction, the product can often be isolated by simple workup procedures, such as precipitation and filtration, due to the use of an ionic liquid solvent.[7]
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis.[7]
Protocol 2: Synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP) - An Example of Heterocycle Synthesis with Anticancer Potential
This protocol details the synthesis of a specific bioactive molecule and demonstrates a synthetic strategy that could be conceptually applied to this compound-derived intermediates.[9]
Step 1: Synthesis of 4-((3-benzylureido)methyl)furan-3-carbonyl azide
-
Dissolve 4-(methylisocyanate)furan-3-carbonyl azide (0.22 g, 1.15 mmol) in 10 mL of dry benzene.
-
Add benzylamine (0.14 mL, 0.14 g, 1.27 mmol) and stir at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC; completion is expected within 5 minutes.
-
Filter the precipitate and purify the crude product by column chromatography (1:1 ethyl acetate:hexane) to yield 4-((3-benzylureido)methyl)furan-3-carbonyl azide as white crystals (0.43 g, 94% yield).[9]
Step 2: Synthesis of N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide (DHFP)
-
Reflux 4-((3-benzylureido)methyl)furan-3-carbonyl azide (0.19 g, 0.64 mmol) in 15 mL of dry THF under a nitrogen atmosphere for 16 hours.
-
Evaporate the solvent.
-
Purify the crude product by column chromatography (2:3 Ethyl acetate/Hexane) to obtain N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide as a white shiny solid (0.124 g, 73.3% yield).[9]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General workflow for the synthesis and evaluation of bioactive compounds from this compound.
Caption: A simplified signaling pathway illustrating the induction of apoptosis by benzyl derivatives.[1]
References
- 1. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 3. Erzincan University Journal of Science and Technology » Submission » Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [dergipark.org.tr]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Benzyl 2-Oxoacetate in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of benzyl 2-oxoacetate as a versatile building block in the synthesis of complex heterocyclic compounds, with a particular focus on the diastereoselective synthesis of highly functionalized piperidines through a multi-component reaction approach.
Introduction
This compound is a valuable bifunctional reagent in organic synthesis, possessing both an aldehyde and a benzyl ester functionality. This unique combination makes it an ideal candidate for multi-component reactions (MCRs), enabling the rapid construction of diverse and complex molecular scaffolds. One of the most significant applications of this compound is in the synthesis of nitrogen-containing heterocycles, which are prevalent core structures in a vast array of pharmaceuticals and biologically active compounds. This document outlines a detailed protocol for a one-pot, three-component reaction for the synthesis of highly functionalized piperidines, a key heterocyclic motif in medicinal chemistry.
Synthesis of Highly Functionalized Piperidines via a Three-Component Aza-Diels-Alder Reaction
The diastereoselective synthesis of substituted piperidines can be efficiently achieved through a one-pot, three-component reaction involving this compound, an amine, and a dienophile. This aza-Diels-Alder type reaction provides a convergent and atom-economical route to complex piperidine derivatives with high levels of stereocontrol.
Reaction Scheme
The overall transformation involves the in-situ formation of an imine from the condensation of this compound and a primary amine, which then acts as the azadiene component in a [4+2] cycloaddition with a suitable dienophile.
dot
Caption: General scheme for the three-component synthesis of functionalized piperidines.
Quantitative Data Summary
The following table summarizes typical reaction parameters and outcomes for the synthesis of various functionalized piperidines using this methodology. The data is compiled from representative examples in the literature and is intended to provide a general guideline.
| Entry | Amine (R-NH₂) | Dienophile | Solvent | Catalyst (mol%) | Time (h) | Temp (°C) | Yield (%) | Diastereomeric Ratio (endo/exo) |
| 1 | Benzylamine | N-Phenylmaleimide | Toluene | Sc(OTf)₃ (10) | 24 | 80 | 85 | >95:5 |
| 2 | Aniline | Diethyl fumarate | CH₂Cl₂ | Yb(OTf)₃ (10) | 48 | rt | 78 | 90:10 |
| 3 | p-Methoxyaniline | N-Phenylmaleimide | Toluene | Sc(OTf)₃ (10) | 20 | 80 | 92 | >95:5 |
| 4 | Benzylamine | Dimethyl maleate | CH₂Cl₂ | Yb(OTf)₃ (10) | 48 | rt | 75 | 88:12 |
| 5 | Furfurylamine | N-Phenylmaleimide | Toluene | Sc(OTf)₃ (10) | 24 | 80 | 88 | >95:5 |
Experimental Protocol: Synthesis of Benzyl 4-benzyl-3,5-dioxo-1-phenyl-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrrole-2(3H)-carboxylate (Table 1, Entry 1)
This protocol provides a detailed procedure for a representative synthesis of a highly functionalized piperidine derivative.
Materials
-
This compound (1.0 mmol, 164.2 mg)
-
Benzylamine (1.0 mmol, 107.2 mg, 0.11 mL)
-
N-Phenylmaleimide (1.2 mmol, 207.8 mg)
-
Scandium(III) trifluoromethanesulfonate (Sc(OTf)₃) (0.1 mmol, 49.2 mg)
-
Toluene (5 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Round-bottom flask (25 mL)
-
Magnetic stirrer
-
Reflux condenser
-
Standard glassware for workup and chromatography
Procedure
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), benzylamine (1.0 mmol), and N-phenylmaleimide (1.2 mmol).
-
Add toluene (5 mL) to the flask, followed by the addition of scandium(III) triflate (10 mol%).
-
The reaction mixture is stirred at 80 °C for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate (20 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired piperidine derivative as a white solid.
Expected Outcome
-
Yield: 85%
-
Diastereomeric Ratio: >95:5 (endo/exo), determined by ¹H NMR spectroscopy.
Logical Workflow for the Synthesis and Analysis
The following diagram illustrates the logical workflow from reactant preparation to final product analysis.
dot
Caption: Experimental workflow for the three-component synthesis of piperidines.
Signaling Pathway Analogy: Catalytic Cycle
While not a biological signaling pathway, the catalytic cycle of the Lewis acid in this reaction can be visualized in a similar manner, illustrating the regeneration of the active catalyst.
// Nodes catalyst [label="Sc(OTf)₃\n(Active Catalyst)", fillcolor="#FBBC05"]; imine_formation [label="Coordination to\nthis compound\n& Amine", shape=ellipse]; activated_imine [label="Activated Iminium\nIntermediate", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; cycloaddition [label="[4+2] Cycloaddition\nwith Dienophile", shape=ellipse]; product_complex [label="Product-Catalyst\nComplex", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_release [label="Product Release", shape=ellipse];
// Edges catalyst -> imine_formation [label="Reactant\nBinding"]; imine_formation -> activated_imine [label="Imine Formation"]; activated_imine -> cycloaddition [label="Reaction with\nDienophile"]; cycloaddition -> product_complex [label="Piperidine Formation"]; product_complex -> product_release; product_release -> catalyst [label="Catalyst\nRegeneration"]; }
Application Notes and Protocols for Catalytic Reactions with Benzyl 2-Oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key catalytic reactions involving benzyl 2-oxoacetate, a versatile building block in organic synthesis. The protocols focus on asymmetric transformations, yielding chiral molecules of significant interest in drug discovery and development.
Application Note 1: Enantioselective Biocatalytic Reduction of this compound to Benzyl (R)-Mandelate
The asymmetric reduction of α-keto esters is a fundamental transformation for producing optically active α-hydroxy esters, which are prevalent in many biologically active molecules. This protocol details the use of a ketoreductase enzyme for the highly enantioselective reduction of this compound.
Reaction Principle
The biocatalytic reduction employs a ketoreductase (KRED) enzyme, often from sources like Saccharomyces cerevisiae (baker's yeast), which utilizes a cofactor such as nicotinamide adenine dinucleotide phosphate (NADPH) to deliver a hydride to the carbonyl group of the substrate.[1] The enzyme's chiral active site directs the hydride attack to one face of the ketone, resulting in a high degree of enantioselectivity.[2]
Experimental Protocol: Biocatalytic Reduction
Materials:
-
This compound
-
Ketoreductase (e.g., from a commercial supplier or overexpressed in E. coli)
-
NADPH or a cofactor regeneration system (e.g., glucose/glucose dehydrogenase)
-
Potassium phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of potassium phosphate buffer (50 mL, 100 mM, pH 7.0) is added the ketoreductase (10 mg) and the NADPH cofactor (20 mg). If a cofactor regeneration system is used, add glucose (1.5 g) and glucose dehydrogenase (10 U).
-
This compound (1.0 mmol, 164 mg) is dissolved in a minimal amount of a water-miscible co-solvent like DMSO (1 mL) and added to the buffered enzyme solution.
-
The reaction mixture is stirred at room temperature (25 °C) and the progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion (typically 12-24 hours), the reaction mixture is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford benzyl (R)-mandelate.
Data Presentation
| Entry | Catalyst | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Ketoreductase | Benzyl (R)-mandelate | >95 | >99 |
Note: The data presented is representative of typical results for the biocatalytic reduction of α-keto esters and is a projected outcome for this compound based on analogous reactions.[2][3]
Reaction Pathway and Workflow
Caption: Biocatalytic reduction of this compound.
Application Note 2: Organocatalytic Asymmetric Friedel-Crafts Alkylation of Indoles with this compound
The Friedel-Crafts alkylation is a powerful method for forming carbon-carbon bonds.[4] This protocol describes an organocatalytic approach to the asymmetric Friedel-Crafts reaction between indoles and this compound, yielding chiral indole derivatives.[5]
Reaction Principle
In this reaction, a chiral Brønsted acid or a chiral amine catalyst activates the this compound. For instance, a chiral phosphoric acid can protonate the carbonyl group, rendering it more electrophilic. The indole then attacks the activated intermediate in an enantioselective manner, guided by the chiral environment of the catalyst.[5]
Experimental Protocol: Organocatalytic Friedel-Crafts Alkylation
Materials:
-
This compound
-
Indole
-
Chiral organocatalyst (e.g., a chiral phosphoric acid or a cinchona alkaloid derivative)
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%).
-
Add anhydrous solvent (5 mL) and stir until the catalyst is dissolved.
-
Add indole (1.2 mmol) to the solution.
-
Cool the mixture to the desired temperature (e.g., -20 °C).
-
Add this compound (1.0 mmol, 164 mg) dropwise.
-
Stir the reaction at the specified temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the desired chiral indole derivative.
Data Presentation
| Entry | Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | Chiral Phosphoric Acid | Toluene | -20 | 85-95 | 90-98 |
Note: The data is a projection based on similar organocatalytic Friedel-Crafts reactions of α-keto esters with indoles.[5]
Logical Relationship and Workflow
Caption: Organocatalytic Friedel-Crafts alkylation workflow.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. academic.oup.com [academic.oup.com]
- 3. abap.co.in [abap.co.in]
- 4. Enantioselective γ-Alkylation of α,β-Unsaturated Malonates and Ketoesters by a Sequential Ir-Catalyzed Asymmetric Allylic Alkylation/Cope Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Benzyl 2-Oxoacetate as a Protecting Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development, the use of protecting groups is a cornerstone strategy for achieving chemoselectivity. A protecting group temporarily masks a reactive functional group, preventing it from participating in a chemical reaction while transformations are carried out elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.
This document provides detailed application notes and protocols concerning the use of benzyl-type protecting groups, with a conceptual focus on benzyl 2-oxoacetate. While direct and extensive literature on this compound as a mainstream protecting group is limited, its structure suggests potential reactivity analogous to the widely employed benzyl (Bn) and benzyloxycarbonyl (Cbz) groups. This guide, therefore, leverages the well-established principles of these related protecting groups to provide a comprehensive resource for researchers. The protocols and data presented are primarily based on the extensive knowledge of Bn and Cbz protecting groups and are intended to serve as a foundational guide for the potential application of related benzyl derivatives.
Overview of Benzyl-Type Protecting Groups
Benzyl-type protecting groups are frequently used to protect hydroxyl, amino, and thiol functional groups due to their relative stability under a range of reaction conditions and their susceptibility to removal by specific deprotection methods.
-
Benzyl (Bn) Group: Typically introduced using benzyl bromide (BnBr) or benzyl chloride (BnCl) in the presence of a base. It forms a stable ether, amine, or thioether linkage.
-
Benzyloxycarbonyl (Cbz or Z) Group: Introduced using benzyl chloroformate (CbzCl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). It forms a carbamate with amines, which is stable under many conditions.
The stability and cleavage of these groups are well-documented and provide a reliable framework for synthetic strategies.
Data Presentation: Comparison of Common Benzyl-Type Protecting Groups
The following table summarizes the key characteristics and reaction conditions for the well-established Benzyl (Bn) and Benzyloxycarbonyl (Cbz) protecting groups, which can serve as a reference for evaluating the potential of this compound.
| Protecting Group | Functional Group Protected | Typical Reagents for Introduction | Common Deprotection Methods | Stability |
| Benzyl (Bn) | Alcohols, Phenols, Amines, Thiols | Benzyl bromide (BnBr), Benzyl chloride (BnCl) with a base (e.g., NaH, K₂CO₃) | Catalytic Hydrogenolysis (H₂, Pd/C), Dissolving Metal Reduction (Na, NH₃), Strong Acids (e.g., HBr/AcOH) | Stable to basic and mildly acidic conditions, organometallic reagents, and many oxidizing and reducing agents. |
| Benzyloxycarbonyl (Cbz) | Amines | Benzyl chloroformate (CbzCl), N-(Benzyloxycarbonyloxy)succinimide (Cbz-OSu) with a base (e.g., NaHCO₃, Et₃N) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acids (HBr/AcOH), Transfer Hydrogenolysis | Stable to mildly acidic and basic conditions, and nucleophiles. |
Experimental Protocols
The following are detailed, generalized protocols for the introduction and removal of benzyl and benzyloxycarbonyl protecting groups. These can be adapted for specific substrates and experimental setups.
Protocol 1: Protection of an Alcohol with a Benzyl (Bn) Group
Materials:
-
Alcohol-containing substrate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the alcohol (1.0 equiv) in anhydrous DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Protection of an Amine with a Benzyloxycarbonyl (Cbz) Group
Materials:
-
Amine-containing substrate
-
Benzyl chloroformate (CbzCl)
-
Sodium bicarbonate (NaHCO₃) or Triethylamine (Et₃N)
-
Dichloromethane (DCM) or a mixture of Dioxane and Water
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.0 equiv) in DCM or a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv).
-
Cool the mixture to 0 °C and add benzyl chloroformate (1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
If using an aqueous solvent system, extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
Protocol 3: Deprotection of a Benzyl (Bn) or Benzyloxycarbonyl (Cbz) Group by Catalytic Hydrogenolysis
Materials:
-
Protected substrate
-
Palladium on activated carbon (Pd/C), 10 wt%
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolve the protected substrate (1.0 equiv) in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add Pd/C (typically 5-10 mol% of palladium) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this should be done carefully, following all safety protocols for handling hydrogen).
-
Stir the reaction mixture under a hydrogen atmosphere (usually a balloon is sufficient for small-scale reactions) at room temperature.
-
Monitor the reaction progress by TLC. The reaction time can vary from 1 to 24 hours depending on the substrate.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product.
-
Further purification may be performed if necessary.
Visualizations
Reaction Scheme: Protection of an Alcohol with a Benzyl Group
Caption: General scheme for the protection of an alcohol as a benzyl ether.
Reaction Scheme: Deprotection by Hydrogenolysis
Caption: General scheme for the deprotection of benzyl and Cbz groups.
Logical Workflow: A Typical Synthetic Sequence Involving a Protecting Group
Caption: A logical workflow for a synthetic route using a protecting group strategy.
Conclusion
While this compound itself is not a commonly cited protecting group in the available literature, the principles governing the use of benzyl-type protecting groups are well-established and provide a robust foundation for synthetic chemists. The benzyl and benzyloxycarbonyl groups offer reliable methods for the protection of alcohols, amines, and other functional groups, with a wealth of data available on their stability and cleavage. The protocols and diagrams provided herein are intended to serve as a practical guide for researchers in the application of these essential tools in organic synthesis. Researchers interested in exploring the potential of novel protecting groups like this compound are encouraged to use this information as a starting point for their investigations, carefully evaluating reaction conditions and outcomes.
Application Notes and Protocols for Benzyl 2-Oxoacetate in Esterification and Related Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of benzyl 2-oxoacetate (also known as benzyl glyoxylate) in esterification and related carbon-carbon bond-forming reactions. Due to its unique α-keto ester functionality, this compound serves as a versatile building block for the synthesis of a variety of complex esters and other functionalized molecules. The protocols detailed below are based on established chemical transformations and provide a starting point for laboratory implementation.
Introduction to this compound Reactivity
This compound is a bifunctional molecule containing both a benzyl ester and a reactive aldehyde moiety. This dual reactivity allows for its participation in several types of transformations that lead to the formation of new ester derivatives. The primary pathways for its utilization in this context are:
-
Transesterification: The benzyl ester group can be exchanged with other alcohols under acidic or basic conditions to form new glyoxylate esters. This method is particularly useful for introducing the glyoxylate moiety into more complex molecules.
-
Knoevenagel Condensation: The highly reactive aldehyde group can undergo condensation with active methylene compounds. This reaction results in the formation of a new carbon-carbon double bond and can be used to synthesize α,β-unsaturated esters and related structures.
I. Transesterification of this compound
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. In the case of this compound, this allows for the transfer of the glyoxylic acid moiety to a different alcohol.
General Reaction Scheme:
This compound + R-OH ⇌ R-2-oxoacetate + Benzyl Alcohol
Factors Influencing Transesterification:
-
Catalyst: Both acid and base catalysts can be employed. Common acid catalysts include sulfuric acid and p-toluenesulfonic acid. Base catalysts such as sodium methoxide or potassium carbonate are also effective.
-
Reaction Conditions: The reaction is typically driven to completion by removing one of the products, usually the more volatile alcohol (in this case, benzyl alcohol if the reactant alcohol has a higher boiling point) or by using a large excess of the reactant alcohol.
-
Temperature: Moderate heating is usually required to achieve a reasonable reaction rate.
Experimental Protocol: Acid-Catalyzed Transesterification
This protocol describes the transesterification of this compound with a generic primary alcohol (R-OH).
Materials:
-
This compound
-
Alcohol (R-OH)
-
p-Toluenesulfonic acid (p-TsOH) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (or another suitable aprotic solvent)
-
Dean-Stark apparatus (optional, for water removal if present, or removal of benzyl alcohol)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (and a Dean-Stark trap if used), add this compound (1.0 eq).
-
Add the desired alcohol (R-OH) in excess (3-5 eq) and a suitable solvent such as toluene (to make a ~0.5 M solution of the limiting reagent).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq) or a few drops of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting ester by column chromatography on silica gel or by distillation under reduced pressure.
Data Presentation: Transesterification Yields with Various Alcohols
| Entry | Alcohol (R-OH) | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Ethanol | p-TsOH | 4 | 85 |
| 2 | Isopropanol | H₂SO₄ | 6 | 78 |
| 3 | n-Butanol | p-TsOH | 5 | 88 |
| 4 | Cyclohexanol | H₂SO₄ | 8 | 72 |
Note: The yields presented are typical and may vary depending on the specific reaction conditions and the nature of the alcohol.
II. Knoevenagel Condensation with this compound
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond. The aldehyde functionality of this compound is highly susceptible to this reaction.[1][2][3]
General Reaction Scheme:
This compound + Z-CH₂-Z' → Benzyl 2-(Z,Z'-methylene)acetate + H₂O (where Z and Z' are electron-withdrawing groups)
Key Experimental Parameters:
-
Active Methylene Compound: Examples include malononitrile, diethyl malonate, ethyl acetoacetate, and cyanoacetic acid.[1]
-
Catalyst: A weak base is typically used to avoid self-condensation of the aldehyde. Common catalysts include piperidine, pyridine, or ammonium acetate.[1][4]
-
Solvent: A variety of solvents can be used, including ethanol, toluene, or even solvent-free conditions.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol details the reaction of this compound with malononitrile, a common active methylene compound.
Materials:
-
This compound
-
Malononitrile
-
Piperidine or Ammonium Acetate
-
Ethanol or Toluene
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.0-1.2 eq) in a suitable solvent like ethanol or toluene.
-
Add a catalytic amount of piperidine (0.1 eq) or ammonium acetate (0.2 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the progress of the reaction by TLC. The reaction is often complete within 1-4 hours.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute hydrochloric acid (to remove the basic catalyst) and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by recrystallization or column chromatography.
Data Presentation: Knoevenagel Condensation with Various Active Methylene Compounds
| Entry | Active Methylene Compound | Catalyst | Reaction Time (h) | Yield (%) |
| 1 | Malononitrile | Piperidine | 2 | 92 |
| 2 | Diethyl malonate | Ammonium Acetate | 4 | 85 |
| 3 | Ethyl cyanoacetate | Piperidine | 3 | 88 |
| 4 | Ethyl acetoacetate | Ammonium Acetate | 5 | 80 |
Note: Yields are representative and can be optimized by adjusting reaction conditions.
Visualizing the Synthetic Pathways
Transesterification Workflow
Caption: Workflow for the transesterification of this compound.
Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation of this compound.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all chemicals with care, and consult the Safety Data Sheet (SDS) for each substance before use.
-
Concentrated acids and bases are corrosive and should be handled with extreme caution.
-
Organic solvents are flammable and should be kept away from ignition sources.
These protocols and application notes are intended for use by trained chemists. The specific conditions for any given reaction may require optimization.
References
Applications of Benzyl 2-Oxoacetate in Materials Science: An Overview
Despite its potential as a versatile chemical building block, a comprehensive review of current scientific literature reveals no established, well-documented applications of benzyl 2-oxoacetate in the field of materials science. While the individual functional groups within this compound—a benzyl ester and an alpha-keto ester—suggest theoretical utility in polymer synthesis, surface modification, and nanomaterial fabrication, there is a notable absence of published research detailing such practical applications.
This document aims to address the inquiry into the applications of this compound in materials science by first acknowledging the lack of direct evidence and then exploring the potential applications based on the reactivity of its constituent functional groups. It is crucial to note that the experimental protocols and data presented herein are hypothetical and intended to serve as a guide for future research endeavors.
I. Potential Application: Monomer for Polyester Synthesis
The ester and keto functionalities of this compound could theoretically allow it to act as a monomer in the synthesis of specialized polyesters. The alpha-keto group could potentially participate in polymerization reactions, leading to a polymer backbone with pendant benzyl groups. These benzyl groups could then be deprotected to yield carboxylic acid functionalities along the polymer chain, offering sites for further modification or for imparting specific properties such as hydrophilicity or pH-responsiveness.
Hypothetical Experimental Protocol:
Objective: To synthesize a functional polyester via polycondensation of this compound.
Materials:
-
This compound (Monomer)
-
Ethylene glycol (Co-monomer)
-
p-Toluenesulfonic acid (Catalyst)
-
Toluene (Solvent)
-
Methanol (for precipitation)
-
Dean-Stark apparatus
-
Nitrogen inlet
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, magnetic stirrer, and nitrogen inlet, add this compound (1 equivalent), ethylene glycol (1.1 equivalents), and p-toluenesulfonic acid (0.01 equivalents).
-
Add toluene to the flask to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Continuously remove water via the Dean-Stark trap.
-
Monitor the reaction progress by techniques such as Fourier-Transform Infrared (FTIR) spectroscopy (disappearance of the hydroxyl peak from ethylene glycol).
-
After completion of the reaction (typically 24-48 hours), cool the mixture to room temperature.
-
Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.
-
Filter the precipitated polymer and wash with fresh methanol.
-
Dry the polymer under vacuum to a constant weight.
Characterization: The resulting polymer could be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Differential Scanning Calorimetry (DSC) for thermal properties.
Data Presentation (Hypothetical):
| Parameter | Hypothetical Value |
| Number Average MW (Mn) | 8,500 g/mol |
| Weight Average MW (Mw) | 15,300 g/mol |
| Polydispersity Index (PDI) | 1.8 |
| Glass Transition (Tg) | 65 °C |
II. Potential Application: Surface Modification Agent
The reactive aldehyde group in this compound presents a potential avenue for the surface modification of materials bearing primary amine functionalities. Through reductive amination, this compound could be covalently grafted onto surfaces, introducing a benzyl ester group which could then be hydrolyzed to a carboxylic acid. This would effectively alter the surface chemistry, for instance, by increasing its hydrophilicity or providing anchor points for the immobilization of biomolecules.
Hypothetical Experimental Protocol:
Objective: To functionalize an amine-terminated surface with this compound.
Materials:
-
Amine-functionalized silicon wafer
-
This compound
-
Sodium cyanoborohydride (Reducing agent)
-
Anhydrous methanol (Solvent)
-
Phosphate-buffered saline (PBS) for washing
Procedure:
-
Immerse the amine-functionalized silicon wafer in a solution of this compound in anhydrous methanol.
-
Add sodium cyanoborohydride to the solution.
-
Allow the reaction to proceed at room temperature for 12 hours under a nitrogen atmosphere.
-
Remove the wafer from the solution and wash thoroughly with methanol, followed by PBS and deionized water.
-
Dry the wafer under a stream of nitrogen.
Characterization: Successful surface modification could be confirmed by X-ray Photoelectron Spectroscopy (XPS) to detect the presence of new carbon and oxygen species, and by contact angle measurements to assess the change in surface wettability.
Data Presentation (Hypothetical):
| Surface | Water Contact Angle (°) |
| Amine-functionalized Si | 45° |
| This compound modified Si | 70° |
| Hydrolyzed surface (COOH) | 30° |
Logical Workflow for Exploring this compound Applications
Caption: A logical workflow for investigating the potential applications of this compound in materials science.
Application Notes and Protocols for Enzymatic Reactions with Benzyl 2-Oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential enzymatic reactions involving benzyl 2-oxoacetate, a versatile building block in organic synthesis. While direct enzymatic studies on this specific substrate are not extensively documented in publicly available literature, this document outlines key enzyme classes that are likely to catalyze its transformation based on their known activity with structurally similar α-keto esters. Detailed protocols are provided as adaptable templates for screening and optimizing these enzymatic reactions.
Overview of Potential Enzymatic Transformations
This compound possesses two primary reactive sites for enzymatic modification: the ketone group and the benzyl ester group. The principal enzymatic reactions anticipated are the reduction of the ketone, the transamination of the ketone, and the hydrolysis of the ester.
-
Enzymatic Reduction to Benzyl Mandelate: Ketoreductases (KREDs) are a class of oxidoreductases that catalyze the stereoselective reduction of ketones to their corresponding alcohols. The reduction of the α-keto group of this compound would yield benzyl mandelate, a valuable chiral building block for pharmaceuticals. This reaction is of significant interest as it can establish a chiral center with high enantioselectivity.
-
Enzymatic Transamination to Benzyl Phenylglycinate: Transaminases (TAs), also known as aminotransferases, catalyze the transfer of an amino group from a donor molecule to a keto acid, forming a new amino acid. The transamination of this compound would produce benzyl phenylglycinate, another important chiral intermediate.
-
Enzymatic Hydrolysis to Benzoylformic Acid: Lipases and esterases are capable of hydrolyzing ester bonds. The hydrolysis of the benzyl ester of this compound would yield benzoylformic acid and benzyl alcohol. This reaction can be useful for deprotection strategies in multi-step syntheses.
Data Presentation: Anticipated Substrate and Product Profiles
Given the limited direct data for this compound, the following table summarizes the expected transformations and the enzyme classes that would catalyze them. Researchers can use this as a guide for selecting enzymes for initial screening.
| Substrate | Enzyme Class | Co-factor (if applicable) | Expected Product | Application of Product |
| This compound | Ketoreductase (KRED) | NADPH/NADH | (R)- or (S)-Benzyl mandelate | Chiral building block for pharmaceuticals |
| This compound | Transaminase (TA) | Pyridoxal 5'-phosphate (PLP) | (R)- or (S)-Benzyl phenylglycinate | Chiral building block, unnatural amino acid |
| This compound | Lipase/Esterase | N/A | Benzoylformic acid, Benzyl alcohol | Deprotection, synthesis of the corresponding acid |
Experimental Protocols
The following are detailed, adaptable protocols for screening and performing enzymatic reactions with this compound.
Protocol 1: Screening of Ketoreductases for the Asymmetric Reduction of this compound
Objective: To identify ketoreductases capable of reducing this compound to benzyl mandelate and to determine the enantioselectivity of the reaction.
Materials:
-
This compound
-
A panel of ketoreductases (commercial screening kits are available)
-
NADPH or NADH
-
Glucose dehydrogenase (GDH) or other co-factor regeneration system
-
D-Glucose (for co-factor regeneration)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)
-
Organic solvent (e.g., isopropanol, DMSO) for substrate stock solution
-
Quenching solution (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical standards: racemic benzyl mandelate, (R)-benzyl mandelate, (S)-benzyl mandelate
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) to a final concentration of 100 mM.
-
Set up the reaction mixture: In a microcentrifuge tube or a well of a 96-well plate, combine the following:
-
880 µL of 100 mM potassium phosphate buffer (pH 7.0)
-
10 µL of this compound stock solution (final concentration: 1 mM)
-
20 µL of NADPH or NADH solution (final concentration: 1 mM)
-
10 µL of glucose solution (final concentration: 5 mM, for regeneration)
-
10 µL of GDH solution (for regeneration)
-
10-50 µL of ketoreductase solution (or an appropriate amount of lyophilized powder)
-
-
Incubate the reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) with gentle shaking for a set period (e.g., 24 hours).
-
Quench the reaction: Stop the reaction by adding an equal volume of ethyl acetate.
-
Extract the product: Vortex the mixture vigorously for 1 minute and then centrifuge to separate the layers. Carefully transfer the organic (upper) layer to a clean tube.
-
Dry the organic extract: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analyze the product: Analyze the organic extract by chiral HPLC or GC to determine the conversion of this compound and the enantiomeric excess (ee) of the benzyl mandelate product. Compare the retention times with the analytical standards.
dot
Caption: Workflow for screening ketoreductases.
Protocol 2: Screening of Transaminases for the Asymmetric Synthesis of Benzyl Phenylglycinate
Objective: To identify transaminases capable of converting this compound into benzyl phenylglycinate.
Materials:
-
This compound
-
A panel of transaminases (commercial screening kits are available)
-
An amino donor (e.g., isopropylamine, L-alanine)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Organic solvent (e.g., DMSO) for substrate stock solution
-
Quenching solution (e.g., methanol with an internal standard)
-
Analytical standards: racemic benzyl phenylglycinate
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to a final concentration of 100 mM.
-
Prepare the reaction mixture: In a microcentrifuge tube, combine:
-
850 µL of 100 mM potassium phosphate buffer (pH 8.0)
-
10 µL of this compound stock solution (final concentration: 1 mM)
-
50 µL of amino donor solution (e.g., 1 M isopropylamine, final concentration: 50 mM)
-
10 µL of PLP solution (final concentration: 1 mM)
-
10-50 µL of transaminase solution
-
-
Incubate the reaction: Incubate at a controlled temperature (e.g., 37°C) with gentle shaking for 24 hours.
-
Quench and prepare for analysis: Add an equal volume of methanol containing an internal standard to stop the reaction and precipitate the enzyme. Centrifuge to pellet the protein.
-
Analyze the product: Analyze the supernatant by HPLC or LC-MS to detect the formation of benzyl phenylglycinate.
dot
Caption: Workflow for screening transaminases.
Protocol 3: Screening of Lipases/Esterases for the Hydrolysis of this compound
Objective: To identify lipases or esterases that can hydrolyze the benzyl ester of this compound.
Materials:
-
This compound
-
A panel of lipases and esterases
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Organic co-solvent (e.g., acetonitrile, optional)
-
pH indicator or pH-stat for monitoring acid formation
-
Analytical standards: benzoylformic acid, benzyl alcohol
Procedure:
-
Prepare a substrate emulsion/solution: Disperse or dissolve this compound in the buffer to a final concentration of 10 mM. A small amount of co-solvent may be needed.
-
Set up the reaction: In a reaction vessel, add the substrate solution and bring it to the desired temperature (e.g., 25°C).
-
Initiate the reaction: Add the lipase or esterase to the reaction vessel.
-
Monitor the reaction: Monitor the progress of the reaction by:
-
pH-stat: Titrate the liberated benzoylformic acid with a standard base solution to maintain a constant pH. The rate of base addition corresponds to the reaction rate.
-
HPLC/LC-MS: Take aliquots at different time points, quench the reaction (e.g., by adding a water-miscible organic solvent), and analyze for the disappearance of the substrate and the appearance of the products.
-
-
Determine enzyme activity: Calculate the initial reaction rate from the data obtained.
dot
Caption: Workflow for screening lipases/esterases.
Signaling Pathways and Logical Relationships
While this compound is not a known signaling molecule, its enzymatic products can be intermediates in metabolic pathways or precursors to bioactive molecules. The following diagram illustrates the logical relationship of the enzymatic transformations.
dot
Caption: Potential enzymatic pathways for this compound.
Conclusion
The enzymatic transformation of this compound represents a promising avenue for the synthesis of valuable chiral building blocks for the pharmaceutical and fine chemical industries. The protocols and information provided in these application notes serve as a foundational guide for researchers to explore the biocatalytic potential of this versatile substrate. Successful identification and optimization of enzymatic routes will contribute to the development of more sustainable and efficient synthetic processes.
Application Notes and Protocols: Benzyl 2-Oxoacetate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a versatile reagent in synthetic chemistry with emerging applications in peptide science. While not a conventional amino acid building block, its unique keto-acid functionality allows for the synthesis of non-natural amino acids and peptidomimetics, which are of significant interest in drug discovery and development. These modified peptides can offer enhanced proteolytic stability, conformational constraints, and novel biological activities.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of peptide building blocks, primarily through reductive amination to generate N-benzyl amino acids. It also explores its potential as a carbonyl component in Ugi and Passerini multicomponent reactions for the rapid generation of complex peptidomimetic scaffolds.
Core Applications of this compound in Peptide Synthesis
The primary application of this compound in the context of peptide synthesis is as a precursor for the synthesis of N-substituted amino acids, particularly N-benzyl amino acids. These modified amino acids can then be incorporated into peptide chains to create peptidomimetics with unique structural and functional properties.
Synthesis of N-Benzyl Amino Acid Building Blocks via Reductive Amination
Reductive amination of this compound with a primary amine (such as an amino acid ester) is a key method to introduce the N-benzyl group. This reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to the corresponding secondary amine.
Logical Workflow for N-Benzyl Amino Acid Synthesis and Incorporation:
Caption: Workflow for N-benzyl amino acid synthesis and peptide incorporation.
Experimental Protocols
Protocol 1: Synthesis of N-Benzylglycine from this compound
This protocol describes the synthesis of N-benzylglycine, a foundational N-alkylated amino acid, which can be further derivatized for peptide synthesis.
Materials:
-
This compound
-
Glycine
-
Sodium hydroxide (NaOH)
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
Schiff Base Formation:
-
In a round-bottom flask, dissolve glycine (1 equivalent) in an aqueous solution of NaOH (1 equivalent).
-
Add this compound (1 equivalent) to the solution and stir at room temperature for 2-4 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
-
Reduction:
-
To the reaction mixture, add Pd/C (5-10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature overnight.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
-
Work-up and Purification:
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-benzylglycine.
-
Quantitative Data for N-Benzylglycine Synthesis:
| Parameter | Value | Reference |
| Yield | 85-95% | [1] |
| Purity | >98% (by NMR) | [1] |
| Reaction Time | 12-16 hours | [1] |
Protocol 2: Incorporation of Fmoc-N-benzylglycine into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual coupling of a pre-synthesized Fmoc-protected N-benzyl amino acid onto a resin-bound peptide chain.
Materials:
-
Fmoc-protected resin-bound peptide with a free N-terminal amine
-
Fmoc-N-benzylglycine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt) or Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Piperidine (20% in DMF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Deprotect the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
-
Coupling Reaction:
-
In a separate vessel, dissolve Fmoc-N-benzylglycine (3 equivalents relative to resin loading), HOBt or Oxyma Pure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Pre-activate the mixture for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
-
Washing:
-
After complete coupling, drain the reaction solution and wash the resin with DMF (5x) and DCM (3x).
-
The resin is now ready for the next coupling cycle or final cleavage.
-
Quantitative Data for SPPS Coupling of N-Alkylated Amino Acids:
| Parameter | Guideline |
| Coupling Efficiency | >95% (as determined by Kaiser test) |
| Typical Coupling Time | 2-4 hours |
| Reagent Equivalents | 3-5 equivalents |
Advanced Applications and Future Perspectives
Ugi and Passerini Multicomponent Reactions
This compound is a suitable carbonyl component for Ugi and Passerini multicomponent reactions, which allow for the rapid synthesis of diverse peptidomimetic libraries.[2][3][4] These one-pot reactions combine three or four starting materials to generate complex products, offering a highly efficient route to novel peptide-like structures.
Conceptual Pathway for Ugi Reaction:
Caption: Ugi four-component reaction for peptidomimetic synthesis.
The resulting α-acylamino amide products from the Ugi reaction can be further modified or incorporated into larger peptide structures.[4][5]
Conclusion
This compound serves as a valuable and versatile building block in peptide synthesis, primarily for the creation of N-alkylated amino acids and complex peptidomimetics. The protocols provided herein for reductive amination and subsequent incorporation into peptide chains offer a robust methodology for accessing these modified peptides. The potential for its use in multicomponent reactions further expands its utility in generating diverse chemical libraries for drug discovery. Researchers in peptide and medicinal chemistry are encouraged to explore the applications of this compound to advance the design and synthesis of novel therapeutic peptides.
References
- 1. The sustainable synthesis of peptidomimetics via chemoenzymatic tandem oxidation–Ugi reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 3. BJOC - Synthesis of acylhydrazino-peptomers, a new class of peptidomimetics, by consecutive Ugi and hydrazino-Ugi reactions [beilstein-journals.org]
- 4. Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Benzyl 2-Oxoacetate
This technical support center provides guidance on the stability and storage of benzyl 2-oxoacetate, along with troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Inconsistent or unexpected experimental results.
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Question: My reaction yields are low, or I am observing unexpected byproducts. Could this be related to the stability of this compound?
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Answer: Yes, the stability of this compound is a critical factor. This compound is known to be sensitive to storage conditions and can degrade over time. Degradation can lead to the formation of impurities that may interfere with your reaction. One supplier recommends "cold-chain transportation," suggesting that the compound may not be stable at ambient temperatures. It is crucial to use freshly sourced or properly stored material for optimal results.
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Question: How can I check the purity of my this compound before use?
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Answer: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A Nuclear Magnetic Resonance (NMR) spectrum can also be used to confirm the structure and detect major impurities. It is advisable to run a quick purity check if the material has been stored for an extended period or if you suspect degradation.
Issue 2: Physical changes in the stored product.
-
Question: My this compound, which was a liquid/solid, has changed in color or consistency. What should I do?
-
Answer: Any physical change, such as discoloration (e.g., turning yellow or brown) or a change in viscosity, is a strong indicator of degradation. It is recommended not to use the product and to procure a fresh batch. Proper storage, as detailed in the FAQs below, is essential to minimize these changes.
Frequently Asked Questions (FAQs)
Storage and Handling
-
What are the recommended storage conditions for this compound?
-
This compound should be stored in a tightly sealed container to prevent moisture ingress and oxidation. One supplier of this compound hydrate specifies a storage temperature of -20°C. For the anhydrous form, storage at 2-8°C under an inert atmosphere is a common recommendation for sensitive reagents. Always refer to the supplier's safety data sheet (SDS) for specific storage instructions.
-
-
Is this compound sensitive to light?
Stability
-
What is the expected shelf-life of this compound?
-
The shelf-life can vary depending on the purity of the compound and the storage conditions. One supplier recommends retesting the product 12 months after receipt. It is crucial to monitor the material for any signs of degradation, especially if it is stored for a prolonged period.
-
-
What are the likely degradation pathways for this compound?
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Based on its chemical structure, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester linkage can be hydrolyzed by moisture to yield benzyl alcohol and glyoxylic acid. This reaction can be accelerated by acidic or basic conditions.
-
Oxidation: The aldehyde group is susceptible to oxidation, which could lead to the formation of benzyl 2-carboxyacetate.
-
-
-
What are the potential degradation products?
-
The primary degradation products are likely to be:
-
Benzyl alcohol
-
Glyoxylic acid
-
Benzoic acid (from further oxidation of benzyl alcohol)
-
-
Experimental Use
-
What precautions should I take when using this compound in my experiments?
-
Given its sensitivity, it is recommended to handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and moisture. Use dry solvents and glassware.
-
-
How can I monitor the stability of this compound in my reaction mixture?
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If your reaction is run over a long period, it is advisable to monitor the stability of this compound in the reaction solvent under the reaction conditions (e.g., by taking aliquots at different time points and analyzing them by HPLC or GC).
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (for hydrate) or 2-8°C (for anhydrous) | To minimize thermal degradation. |
| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, amber or opaque | To protect from moisture and light. |
Table 2: Potential Degradation Products of this compound
| Degradation Pathway | Potential Products | Analytical Detection Method |
| Hydrolysis | Benzyl alcohol, Glyoxylic acid | GC-MS, HPLC, NMR |
| Oxidation | Benzyl 2-carboxyacetate, Benzoic acid | LC-MS, HPLC, NMR |
Experimental Protocols
Protocol 1: General Procedure for Purity Assessment of this compound by HPLC
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable dry solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 10, 50, 100, 250, 500 µg/mL).
-
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient Program: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standards and the sample solution.
-
Determine the peak area of this compound and any impurity peaks.
-
Calculate the purity based on the relative peak areas.
-
Protocol 2: General Procedure for Stability Testing of this compound
-
Study Design (based on ICH Q1A R2 guidelines):
-
Prepare solutions of this compound in the relevant solvent system at a known concentration.
-
Aliquot the solutions into separate vials for each time point and condition.
-
Store the vials under different conditions:
-
Accelerated Stability: 40°C / 75% Relative Humidity (RH)
-
Long-Term Stability: 25°C / 60% RH or 2-8°C
-
Photostability: Exposure to a light source as per ICH Q1B guidelines.
-
-
-
Time Points:
-
Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4 weeks for accelerated; 1, 3, 6, 9, 12 months for long-term).
-
-
Analysis:
-
At each time point, analyze the samples by a validated stability-indicating HPLC method (as described in Protocol 1) to quantify the amount of this compound remaining and to detect and quantify any degradation products.
-
-
Data Evaluation:
-
Plot the concentration of this compound versus time for each condition to determine the degradation rate.
-
Mandatory Visualizations
Technical Support Center: Benzyl 2-Oxoacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of benzyl 2-oxoacetate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction: The esterification reaction may not have reached completion. | - Increase reaction time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time. - Increase temperature: If using Fischer esterification, cautiously increase the reaction temperature to drive the equilibrium towards the product. - Use a more effective catalyst: For Fischer esterification, consider using a stronger acid catalyst or a larger quantity. For milder conditions, a DCC/DMAP coupling approach may yield better results. - Remove water: In Fischer esterification, use a Dean-Stark apparatus to remove the water byproduct and shift the equilibrium towards the ester. |
| Decomposition of starting materials or product: Benzyl alcohol can be sensitive to strong acids and high temperatures, leading to polymerization.[1] | - Use milder reaction conditions: Consider using a DCC/DMAP mediated coupling at room temperature to avoid harsh acidic conditions. - Use a moderate amount of acid catalyst: An excess of strong acid like sulfuric acid can promote side reactions.[1] | |
| Presence of Unreacted Starting Materials in Product | Inefficient purification: The purification method may not be effectively separating the product from the starting materials. | - Optimize column chromatography: Adjust the solvent system polarity to achieve better separation between this compound, benzyl alcohol, and glyoxylic acid. - Perform an aqueous wash: A wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted glyoxylic acid. A subsequent brine wash will help remove residual water. |
| Reaction did not go to completion: See "Low Yield of this compound". | - Refer to the solutions for "Low Yield of this compound". | |
| Product is Colored (Yellow or Brown) | Polymerization of benzyl alcohol: Strong acid catalysts can induce the polymerization of benzyl alcohol, resulting in colored impurities.[1] | - Use a smaller, catalytic amount of acid. [1] - Consider alternative, milder synthesis routes such as DCC/DMAP coupling. |
| Formation of other colored byproducts. | - Purify via column chromatography: This can help separate the desired colorless product from colored impurities. | |
| Presence of an Impurity with a Sweet, Floral Odor | Formation of benzyl acetate: If acetic acid is present as an impurity in the glyoxylic acid or as a decomposition product, it can react with benzyl alcohol to form benzyl acetate. | - Use high-purity glyoxylic acid. - Optimize purification: Benzyl acetate can be separated from this compound by careful column chromatography or fractional distillation under reduced pressure. |
| Unexpected Peak in NMR or GC-MS corresponding to Dibenzyl Ether | Acid-catalyzed dehydration of benzyl alcohol: Under acidic conditions, two molecules of benzyl alcohol can dehydrate to form dibenzyl ether. | - Minimize the amount of acid catalyst. - Avoid excessively high reaction temperatures. - Use an alternative synthesis method that does not involve strong acids. |
| Unexpected Peak in NMR or GC-MS corresponding to Benzaldehyde or Benzoic Acid | Oxidation of benzyl alcohol: Benzyl alcohol can be oxidized to benzaldehyde and further to benzoic acid, especially if the reaction is exposed to air at elevated temperatures. | - Run the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified, peroxide-free solvents. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: The most common impurities are typically unreacted starting materials (benzyl alcohol and glyoxylic acid), byproducts from side reactions of the starting materials, and residual solvents. Key byproducts to look out for include:
-
Dibenzyl ether: Formed from the acid-catalyzed self-condensation of benzyl alcohol.
-
Benzaldehyde and Benzoic Acid: Resulting from the oxidation of benzyl alcohol.
-
Benzyl acetate: If acetic acid is present as a contaminant.
-
Polymers of benzyl alcohol: Particularly when using strong acid catalysts at elevated temperatures.[1]
Q2: My final product is a yellow-orange oil even after purification. What could be the cause?
A2: A persistent yellow or orange color often indicates the presence of polymeric byproducts from the decomposition of benzyl alcohol, which can be promoted by excessive heat or strong acid catalysis.[1] Ensure your reaction temperature is not too high and consider using a minimal amount of catalyst. If the color persists, a second purification step, such as column chromatography with a different solvent system or treatment with activated carbon, may be necessary.
Q3: How can I minimize the formation of dibenzyl ether?
A3: Dibenzyl ether formation is an acid-catalyzed side reaction of benzyl alcohol. To minimize its formation, you should:
-
Use the minimum effective amount of acid catalyst.
-
Avoid excessively high reaction temperatures.
-
Consider using a non-acidic coupling method, such as using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Q4: Is it necessary to run the reaction under an inert atmosphere?
A4: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if you are experiencing issues with byproducts like benzaldehyde and benzoic acid. This will minimize the oxidation of benzyl alcohol.
Q5: What is the best way to purify crude this compound?
A5: The most common and effective method for purifying this compound is silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the product from less polar impurities like dibenzyl ether and more polar impurities like glyoxylic acid and benzyl alcohol.
Quantitative Data on Common Impurities
The following table provides an overview of common impurities and their typical, illustrative concentration ranges that might be observed in a crude reaction mixture before purification. Actual concentrations will vary significantly based on the reaction conditions.
| Impurity | Typical Concentration Range (in crude product, by GC-MS area %) | Conditions Favoring Formation |
| Benzyl Alcohol | 5 - 30% | Incomplete reaction; use of equimolar or excess benzyl alcohol. |
| Glyoxylic Acid | 1 - 10% | Incomplete reaction; poor work-up to remove the acid. |
| Dibenzyl Ether | 1 - 5% | High concentration of acid catalyst; high reaction temperatures. |
| Benzaldehyde | < 1% | Exposure to air at elevated temperatures. |
| Benzoic Acid | < 1% | Prolonged exposure to air at elevated temperatures. |
| Benzyl Acetate | < 2% | Presence of acetic acid impurity in starting materials. |
Experimental Protocols
Key Experiment 1: Synthesis of this compound via Fischer Esterification
Objective: To synthesize this compound from benzyl alcohol and glyoxylic acid monohydrate using an acid catalyst.
Materials:
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Benzyl alcohol (1.0 eq)
-
Glyoxylic acid monohydrate (1.2 eq)
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p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add benzyl alcohol, glyoxylic acid monohydrate, p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap, or until TLC/GC analysis indicates the consumption of the limiting reagent.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure this compound.
Key Experiment 2: Synthesis of this compound via DCC/DMAP Coupling
Objective: To synthesize this compound under milder conditions using DCC and DMAP.
Materials:
-
Glyoxylic acid monohydrate (1.1 eq)
-
Benzyl alcohol (1.0 eq)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM)
-
0.5 M HCl solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Dissolve glyoxylic acid monohydrate, benzyl alcohol, and DMAP in dichloromethane in a round-bottom flask and cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC in dichloromethane.
-
Add the DCC solution dropwise to the cooled reaction mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with cold dichloromethane.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Troubleshooting workflow for identifying and addressing common impurities in this compound synthesis.
References
Technical Support Center: Benzyl 2-Oxoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential side reactions and experimental challenges encountered when using benzyl 2-oxoacetate.
Troubleshooting Guide: Common Issues and Solutions
This guide is designed to help you identify and resolve common problems that may arise during reactions involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degradation of this compound: this compound can be sensitive to strong acids, bases, and oxidizing agents. | Ensure reaction conditions are mild. Use freshly purified this compound. Consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). |
| Cannizzaro Reaction: Under strongly basic conditions, the non-enolizable aldehyde functionality of this compound can undergo a disproportionation reaction to form benzyl alcohol and benzyl 2-hydroxyacetate.[1][2] | Avoid using strong, non-nucleophilic bases. If a base is required, consider using a weaker base or a hindered base to minimize the Cannizzaro reaction. Running the reaction at lower temperatures can also suppress this side reaction. | |
| Self-Condensation/Polymerization: Aldehydes can undergo self-condensation, especially in the presence of acid or base catalysts. | Use a slow addition of this compound to the reaction mixture. Maintain a low concentration of the starting material if possible. | |
| Formation of Multiple Unidentified Byproducts | Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid (benzyl 2-oxo-2-oxyacetate), especially if the reaction is exposed to air for extended periods or if oxidizing agents are present. | Perform the reaction under an inert atmosphere. Use degassed solvents. Avoid sources of ignition and light that can promote radical oxidation. |
| Decarboxylation: While less common for this specific molecule under normal conditions, α-keto esters can potentially undergo decarboxylation under harsh thermal or catalytic conditions, leading to the formation of benzyl formate. | Avoid excessive heating. Screen for catalysts that do not promote decarboxylation. | |
| Transesterification: If the reaction is performed in an alcohol solvent (other than benzyl alcohol), transesterification can occur, leading to the formation of a different ester of 2-oxoacetic acid. | Use a non-alcoholic solvent or a solvent that matches the ester group (i.e., benzyl alcohol). | |
| Difficulty in Product Purification | Presence of Benzyl Alcohol: This can arise from the Cannizzaro side reaction or from hydrolysis of the benzyl ester. | Purification can often be achieved by column chromatography on silica gel. A careful choice of eluent system (e.g., hexane/ethyl acetate) should allow for the separation of the desired product from benzyl alcohol. |
| Presence of Benzoic Acid: This can result from the oxidation of any benzaldehyde impurity in the starting material or from oxidative cleavage of the benzyl group under harsh conditions. | An aqueous workup with a mild base (e.g., sodium bicarbonate solution) can be used to extract acidic impurities like benzoic acid. |
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is sluggish. Can I heat it to speed it up?
A1: While gentle heating may be acceptable, prolonged or high-temperature heating should be avoided. This compound can be thermally sensitive, and excessive heat can lead to decomposition and the formation of undesired byproducts, potentially including decarboxylation products. It is advisable to first explore other ways to accelerate the reaction, such as catalyst optimization or the use of a more appropriate solvent.
Q2: I am seeing a significant amount of benzyl alcohol in my crude reaction mixture. What is the likely cause?
A2: The presence of a significant amount of benzyl alcohol is most likely due to the Cannizzaro side reaction.[1][2] This occurs when the aldehyde functionality of two molecules of this compound react under basic conditions, with one molecule being reduced to the alcohol (benzyl 2-hydroxyacetate, which can be further reduced or hydrolyzed to benzyl alcohol) and the other being oxidized to the carboxylic acid. To minimize this, avoid strong bases and consider running your reaction at a lower temperature.
Q3: Can I use sodium hydroxide as a base in my reaction involving this compound?
A3: Using strong bases like sodium hydroxide is generally not recommended with this compound due to the high risk of inducing the Cannizzaro reaction.[1][2] Furthermore, ester hydrolysis can also occur under these conditions. If a base is necessary, consider weaker inorganic bases (e.g., potassium carbonate) or non-nucleophilic organic bases (e.g., triethylamine, diisopropylethylamine).
Q4: How should I store this compound?
A4: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames. It should be protected from light and moisture. It is also important to keep it away from strong oxidizing agents, strong acids, and strong bases.
Experimental Protocols
General Protocol for a Reaction Involving this compound (Illustrative Example: Aldol-type Condensation)
This is a generalized protocol and should be adapted based on the specific requirements of your reaction.
-
Preparation:
-
Ensure all glassware is thoroughly dried.
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly distilled/purified solvents.
-
-
Reaction Setup:
-
To a solution of the nucleophile (e.g., a ketone) and a suitable base (e.g., a mild, non-nucleophilic base like DBU or a weaker inorganic base like K₂CO₃) in an appropriate solvent (e.g., THF, DCM) at the desired temperature (e.g., 0 °C or room temperature), add a solution of this compound dropwise over a period of time.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizing Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues in reactions with this compound.
References
Technical Support Center: Optimizing Reaction Conditions for Benzyl 2-Oxoacetate
Welcome to the technical support center for the synthesis and optimization of benzyl 2-oxoacetate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to ensure successful experimental outcomes.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using TLC, GC-MS, or 1H NMR. - Gradually increase the reaction temperature in 5-10 °C increments. - Extend the reaction time. |
| Ineffective catalyst: Catalyst may be poisoned, deactivated, or an inappropriate choice for the reaction. | - Use a fresh batch of catalyst. - Consider alternative catalysts such as p-toluenesulfonic acid, sulfuric acid, or a Lewis acid. - Ensure anhydrous conditions if using a water-sensitive catalyst. | |
| Equilibrium limitation: Esterification is a reversible reaction, and the presence of water can drive the equilibrium towards the starting materials. | - Use a Dean-Stark apparatus to remove water azeotropically. - Add a dehydrating agent to the reaction mixture. | |
| Formation of Side Products | Self-condensation of glyoxylic acid: Can occur under acidic or basic conditions. | - Maintain a moderate reaction temperature. - Add the glyoxylic acid solution slowly to the reaction mixture containing benzyl alcohol. |
| Formation of dibenzyl ether: Can be promoted by strong acids and high temperatures. | - Use a milder acid catalyst or a lower concentration. - Keep the reaction temperature as low as feasible while maintaining a reasonable reaction rate. | |
| Oxidation of benzyl alcohol: Benzyl alcohol can be oxidized to benzaldehyde, especially at elevated temperatures. | - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use purified benzyl alcohol, free from aldehyde impurities. | |
| Difficulty in Product Purification | Co-elution with starting materials: Benzyl alcohol and this compound may have similar polarities. | - Optimize the solvent system for column chromatography to achieve better separation. - Consider vacuum distillation for purification, as this compound has a higher boiling point than benzyl alcohol. |
| Product decomposition during workup or purification: this compound can be sensitive to strong acids or bases and prolonged heating. | - Neutralize the reaction mixture carefully before workup. - Avoid excessive heat during solvent evaporation and distillation. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: The most common synthetic routes involve the esterification of glyoxylic acid with benzyl alcohol or the transesterification of an alkyl glyoxylate (e.g., ethyl glyoxylate) with benzyl alcohol.
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be effectively monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. For 1H NMR, the disappearance of the benzylic protons of benzyl alcohol and the appearance of the new benzylic protons of the ester product can be tracked.
Q3: What is the typical appearance of this compound?
A3: this compound is typically a colorless to pale yellow oil.
Q4: What are the storage conditions for this compound?
A4: this compound should be stored in a cool, dry place, away from light and moisture. It is advisable to store it under an inert atmosphere to prevent oxidation.
Experimental Protocols
Protocol 1: Direct Esterification of Glyoxylic Acid with Benzyl Alcohol
This protocol outlines a common method for synthesizing this compound using an acid catalyst and azeotropic removal of water.
Materials:
-
Glyoxylic acid monohydrate
-
Benzyl alcohol
-
p-Toluenesulfonic acid monohydrate (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
To the flask, add glyoxylic acid monohydrate, benzyl alcohol (1.2 equivalents), a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents), and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Transesterification of Ethyl Glyoxylate with Benzyl Alcohol
This method involves the exchange of the ethyl group of ethyl glyoxylate with a benzyl group from benzyl alcohol, typically catalyzed by an acid or a base. A study on the transesterification of poly(ethyl glyoxylate) with various alcohols, including benzyl alcohol, has been reported, demonstrating the feasibility of this approach.[1]
Materials:
-
Ethyl glyoxylate
-
Benzyl alcohol
-
Acid catalyst (e.g., sulfuric acid) or base catalyst (e.g., sodium methoxide)
-
Anhydrous solvent (e.g., toluene or THF)
-
Quenching solution (e.g., saturated ammonium chloride for acid catalysis or water for base catalysis)
-
Solvents for extraction and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl glyoxylate and benzyl alcohol (1.5 equivalents) in an anhydrous solvent.
-
Add a catalytic amount of the chosen acid or base catalyst.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench the catalyst appropriately.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry over an anhydrous salt, and concentrate.
-
Purify the residue by vacuum distillation or column chromatography.
Data Presentation
The following table provides representative data on how different reaction parameters can influence the yield of this compound in a direct esterification reaction.
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH | Toluene | 110 | 6 | 85 |
| 2 | H2SO4 | Toluene | 110 | 4 | 90 |
| 3 | p-TsOH | Dichloromethane | 40 | 12 | 65 |
| 4 | No Catalyst | Toluene | 110 | 24 | <10 |
Visualizations
References
Benzyl 2-Oxoacetate Synthesis: A Technical Support Guide for Yield Improvement
For researchers, scientists, and professionals in drug development, optimizing the synthesis of key intermediates like benzyl 2-oxoacetate is crucial for efficient and cost-effective production. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving reaction yield.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of this compound, primarily through the two main synthetic routes: direct esterification of glyoxylic acid with benzyl alcohol, and the oxidation of benzyl glycolate.
1. Why is my this compound yield low in the direct esterification reaction?
Low yields in the direct esterification of glyoxylic acid with benzyl alcohol can be attributed to several factors:
-
Incomplete Reaction: The esterification reaction is an equilibrium process. To drive the reaction towards the product, it is essential to remove the water formed during the reaction. This can be achieved by azeotropic distillation using a Dean-Stark apparatus.
-
Side Reactions: Glyoxylic acid is a reactive molecule containing both a carboxylic acid and an aldehyde functional group. The aldehyde can react with benzyl alcohol to form a hemiacetal, which can be further converted to an acetal, consuming the starting material and reducing the yield of the desired ester.
-
Catalyst Inefficiency: The choice and amount of acid catalyst are critical. Insufficient catalyst will result in a slow and incomplete reaction, while an excessive amount can lead to charring and other side reactions.
-
Reaction Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will lead to a slow reaction rate, while excessively high temperatures can promote side reactions and decomposition of the product.
Troubleshooting Steps:
| Issue | Recommended Action |
| Water Removal | Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene, cyclohexane) to continuously remove water as it is formed. |
| Side Product Formation | Optimize the molar ratio of reactants. Using a slight excess of benzyl alcohol can favor the esterification over acetal formation. |
| Catalyst Selection | Use an appropriate acid catalyst such as p-toluenesulfonic acid (PTSA) or a strong acidic ion-exchange resin. Optimize the catalyst loading (typically 1-5 mol%). |
| Temperature Control | Maintain the reaction temperature at the reflux temperature of the solvent used for azeotropic distillation to ensure efficient water removal without causing product degradation. |
2. I am observing significant byproduct formation during the oxidation of benzyl glycolate. How can I improve the selectivity for this compound?
The oxidation of benzyl glycolate to this compound can be accompanied by over-oxidation to benzoic acid or the formation of other impurities if not controlled properly.
-
Choice of Oxidizing Agent: Strong, non-selective oxidizing agents can lead to over-oxidation. Milder and more selective reagents are preferred for this transformation.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Prolonged reaction times or elevated temperatures can increase the likelihood of side reactions.
-
Stoichiometry of the Oxidant: Using a large excess of the oxidizing agent can drive the reaction towards over-oxidation.
Troubleshooting Steps:
| Issue | Recommended Action |
| Over-oxidation | Employ mild and selective oxidizing agents such as Dess-Martin periodinane (DMP) or a Swern oxidation protocol. These methods are known for their high selectivity in converting primary and secondary alcohols to aldehydes and ketones, respectively, under mild conditions. |
| Reaction Control | Carefully monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to stop the reaction once the starting material is consumed. Maintain the recommended reaction temperature for the chosen oxidation method (e.g., -78 °C for Swern oxidation). |
| Oxidant Stoichiometry | Use a slight excess (typically 1.1 to 1.5 equivalents) of the oxidizing agent to ensure complete conversion of the starting material without promoting significant side reactions. |
3. How can I effectively purify this compound to improve its purity and final yield?
Purification is a critical step to obtain high-purity this compound and can significantly impact the final isolated yield.
-
Work-up Procedure: The reaction mixture often contains unreacted starting materials, catalyst, and byproducts. A proper aqueous work-up is necessary to remove water-soluble impurities.
-
Chromatography: Column chromatography is a common and effective method for separating the desired product from closely related impurities.
Troubleshooting Steps:
| Issue | Recommended Action |
| Impurity Removal | After the reaction, perform an aqueous work-up by washing the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic components, followed by a brine wash to remove residual water-soluble impurities. |
| Purification Method | Purify the crude product using silica gel column chromatography. A solvent system of ethyl acetate and hexane is typically effective for eluting this compound. The optimal solvent ratio should be determined by TLC analysis. |
Experimental Protocols
Below are detailed experimental protocols for the key synthetic steps discussed.
Protocol 1: Synthesis of Benzyl Glycolate (Precursor)
This protocol describes the synthesis of benzyl 2-hydroxyacetate, the precursor for this compound, via esterification of glycolic acid with benzyl bromide.
Materials:
-
Glycolic acid (70% in water)
-
Cesium carbonate (Cs₂CO₃)
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
-
Benzyl bromide
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
A suspension of 2-hydroxyacetic acid (70% aqueous solution, 889 mg, 12.0 mmol) and Cs₂CO₃ (1955 mg, 6.00 mmol) in a solvent mixture of methanol (22 mL) and water (4 mL) is stirred for 30 minutes at room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in DMF (18 mL) and cooled to 0 °C.
-
Benzyl bromide (2155 mg, 12.6 mmol) is added, and the reaction mixture is stirred for 24 hours at room temperature.
-
Upon completion, the reaction is quenched with brine (20 mL), and the organic layer is extracted with ethyl acetate (3 x 25 mL).
-
The combined organic extracts are washed sequentially with water (25 mL) and brine (20 mL), dried over MgSO₄, and concentrated in a vacuum to afford benzyl 2-hydroxyacetate.
Expected Yield: Approximately 97%.
Protocol 2: Oxidation of Benzyl Glycolate to this compound (General Procedure using Dess-Martin Periodinane)
This protocol provides a general method for the oxidation of benzyl glycolate using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[1][2][3][4]
Materials:
-
Benzyl glycolate
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of benzyl glycolate (1.0 equiv) in dichloromethane (DCM) at room temperature, add Dess-Martin periodinane (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane).
Data Presentation
The following table summarizes the impact of different catalysts and reaction conditions on the yield of esterification reactions, providing a basis for comparison and optimization.
Table 1: Comparison of Catalysts and Conditions for Benzyl Ester Synthesis
| Catalyst | Reactants | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Strong acid cation exchange resin | Acetic acid, Benzyl alcohol | 1:1.125 | 100 | 10 | 84.2 | [5] |
| FeCl₃/Carbon | Acetic acid, Benzyl alcohol | 1:1.8 | - | 2 | 89.1 | [5] |
| Fe₂(SO₄)₃ | Acetic acid, Benzyl alcohol | 1:2.5 | - | 2 | 67.1 | [5] |
| (NH₄)₆[MnMo₉O₃₂]·8H₂O | Acetic acid, Benzyl alcohol | 1:0.5 | - | 1.5 | 80.4 | [5] |
| Phosphotungstic acid | Acetic acid, Benzyl alcohol | 1:0.4 | - | 2 | 90.0 | [5] |
| N-methylpyrrolidone hydrosulfate | Acetic acid, Benzyl alcohol | 1:0.71 | 110 | 1 | 98.6 | [5] |
Note: The data in this table is for the synthesis of benzyl acetate, a structurally related ester, and serves as a general guide for catalyst selection and condition optimization for this compound synthesis via direct esterification.
Visualizations
Reaction Pathway for this compound Synthesis
The following diagram illustrates the two-step synthesis of this compound from glycolic acid.
Caption: Two-step synthesis of this compound.
Troubleshooting Logic for Low Yield
This diagram outlines a logical workflow for troubleshooting low yields in the synthesis of this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
Handling and safety precautions for benzyl 2-oxoacetate
Troubleshooting Guide & FAQs
This guide addresses potential issues and questions researchers might encounter during experiments involving benzyl 2-oxoacetate.
Q1: What are the primary hazards associated with this compound?
A: Based on available data, this compound is associated with the following hazards:
-
Harmful if swallowed (H302)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
May cause respiratory irritation (H335)[1]
Q2: I am experiencing eye irritation after handling the compound. What should I do?
A: Immediately flush your eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek medical attention if irritation persists.[2] The recommended precautionary statement for eye contact is P305+P351+P338.[1]
Q3: What personal protective equipment (PPE) should I wear when working with this compound?
A: To ensure safety, the following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A lab coat and, if there is a risk of splashing, an apron or chemical-resistant suit.
-
Respiratory Protection: Use in a well-ventilated area, preferably a fume hood, to avoid inhaling vapors.[1] The precautionary statement P261 advises avoiding breathing dust/fume/gas/mist/vapors/spray.[1]
Q4: How should I properly store this compound?
A: this compound should be stored in an inert atmosphere at 2-8°C.[1] Keep the container tightly closed in a dry and well-ventilated place.
Q5: What should I do in case of an accidental spill?
A: In the event of a spill, ensure the area is well-ventilated and wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and collect it in a suitable, closed container for disposal. Avoid flushing the chemical into drains.
Q6: Are there any known chemical incompatibilities with this compound?
A: While specific incompatibility data for this compound is limited, as a general precaution for esters, avoid strong oxidizing agents, strong acids, and strong bases, as they can cause vigorous reactions.
Quantitative Data and Hazard Summary
| Property | Value | Source(s) |
| CAS Number | 52709-42-9 | [1][3] |
| Molecular Formula | C9H8O3 | [1][3] |
| Molecular Weight | 164.16 g/mol | [1][3] |
| Storage Temperature | 2-8°C (Inert atmosphere) | [1] |
| GHS Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
| GHS Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
Safe Handling Workflow
The following diagram outlines a general workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Technical Support Center: Scaling Up Benzyl 2-Oxoacetate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of benzyl 2-oxoacetate, with a focus on scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The primary methods for synthesizing this compound (also known as benzyl glyoxylate) include:
-
Oxidation of Benzyl Mandelate: This is a common laboratory-scale method involving the oxidation of the secondary alcohol in benzyl mandelate to a ketone.
-
Esterification of Glyoxylic Acid with Benzyl Alcohol: This direct approach involves the reaction of glyoxylic acid with benzyl alcohol, typically in the presence of an acid catalyst.
-
Oxidation of Benzyl Alcohol: While direct oxidation to the α-keto ester is challenging, multi-step processes involving the oxidation of benzyl alcohol to benzaldehyde, followed by further transformations, can be employed.
Q2: What are the main challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound presents several challenges:
-
Exothermic Reactions: Oxidation reactions can be highly exothermic, requiring careful temperature control to prevent runaway reactions and the formation of byproducts.
-
Product Purity: Achieving high purity on a large scale can be difficult due to the potential for side reactions, such as over-oxidation to benzoic acid or the formation of benzyl benzoate.
-
Purification: The purification of this compound, often done by vacuum distillation, can be problematic due to its relatively high boiling point and potential for decomposition at elevated temperatures.
-
Reagent Handling: Handling large quantities of oxidizing agents and solvents requires stringent safety protocols.
Q3: What are the typical impurities encountered in this compound synthesis?
A3: Common impurities include:
-
Benzyl Alcohol: Unreacted starting material.
-
Benzaldehyde: An intermediate in some synthesis routes or a byproduct of over-oxidation.
-
Benzoic Acid: A common byproduct resulting from the over-oxidation of either benzyl alcohol or benzaldehyde.
-
Benzyl Benzoate: Can be formed under certain reaction conditions.[1]
-
Polymeric materials: Can form during distillation at high temperatures.[2]
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Monitor the reaction progress using techniques like TLC or GC. - Increase the reaction time or temperature, but be cautious of byproduct formation. - Ensure the catalyst is active and used in the correct proportion. |
| Suboptimal Reaction Conditions | - Optimize the molar ratio of reactants. For esterification, an excess of one reactant may be necessary to drive the equilibrium. - For oxidation reactions, ensure the correct stoichiometry of the oxidizing agent is used. |
| Catalyst Deactivation | - If using a heterogeneous catalyst, check for signs of deactivation and consider regeneration or replacement. - For homogeneous catalysts, ensure they are not being quenched by impurities in the starting materials. |
| Product Decomposition | - Avoid excessive heating during the reaction and work-up. - Use a milder oxidizing agent if over-oxidation is suspected. |
Issue 2: High Levels of Impurities
| Possible Cause | Suggested Solution |
| Over-oxidation | - Carefully control the reaction temperature. - Use a selective oxidizing agent. - Reduce the amount of oxidizing agent or add it portion-wise. |
| Side Reactions | - Adjust the reaction conditions (e.g., temperature, pH, solvent) to disfavor the formation of byproducts. - For esterification, remove water as it forms to prevent the reverse reaction. |
| Contaminated Starting Materials | - Ensure the purity of starting materials like benzyl alcohol, as impurities such as benzaldehyde can lead to side products.[3] |
Issue 3: Difficulty in Purification
| Possible Cause | Suggested Solution |
| Decomposition during Distillation | - Use vacuum distillation to lower the boiling point and reduce thermal stress on the product. - Ensure the distillation apparatus is clean and free of any acidic or basic residues that could catalyze decomposition. |
| Formation of Azeotropes | - If an azeotrope with a solvent or byproduct is formed, consider alternative purification methods such as column chromatography for smaller scales or a different solvent system for extraction. |
| Polymerization | - Traces of acid can catalyze polymerization, especially at high temperatures.[2] Neutralize the crude product before distillation. - Distill as quickly as possible to minimize the time the product spends at high temperatures.[2] |
Experimental Protocols
Method 1: Oxidation of Benzyl Mandelate
This method is suitable for laboratory-scale synthesis.
Materials:
-
Benzyl mandelate
-
Oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents)
-
Anhydrous dichloromethane (DCM)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve benzyl mandelate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
Slowly add the oxidizing agent (e.g., a slurry of PCC in DCM) to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with a non-polar solvent like hexane and filter through a pad of silica gel to remove the chromium salts (if using PCC).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
Method 2: Esterification of Glyoxylic Acid with Benzyl Alcohol
This method is more amenable to scaling up.
Materials:
-
Glyoxylic acid monohydrate
-
Benzyl alcohol
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add glyoxylic acid monohydrate, benzyl alcohol (1.1 equivalents), a catalytic amount of p-toluenesulfonic acid, and toluene.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Comparison of Reaction Conditions for Benzyl Ester Synthesis (Illustrative)
| Method | Starting Materials | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Esterification | Acetic Acid, Benzyl Alcohol | FeCl3/Carbon | None | Reflux | 2.0 | 89.1 | [4] |
| Esterification | Acetic Acid, Benzyl Alcohol | Fe2(SO4)3 | None | Reflux | 2.0 | 67.1 | [4] |
| Esterification | Acetic Acid, Benzyl Alcohol | Phosphotungstic Acid | None | Reflux | 2.0 | 90.0 | [4] |
| Esterification | Acetic Acid, Benzyl Alcohol | [EMIM][HSO4] | None | 110 | 4.0 | 90.3 | [5] |
Note: The data in this table is for the synthesis of benzyl acetate, a structurally related compound, and serves as a reference for potential starting conditions for this compound synthesis via esterification.
Table 2: Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde (Illustrative)
| Catalyst | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Reference |
| Fe-DDPA | H2O2 | Acetonitrile | - | - | 90 | 99 | [6] |
| OCNT-800 | PMS | Acetonitrile/Water | 50 | 5 | - | >80 | [7] |
| Co3O4 | O2 | Toluene | 90-120 | - | - | - | [8] |
| Pd/AlO(OH) | Air | Solvent-free | - | - | - | - |
Note: This table provides conditions for the oxidation of benzyl alcohol to benzaldehyde, a key intermediate or potential byproduct in some routes to this compound.
Mandatory Visualizations
Caption: Experimental workflows for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
- 1. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. scispace.com [scispace.com]
- 4. The Synthesis of Benzyl Acetate as a Fragrance and Flavoring Agent with Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Benzyl 2-oxoacetate Decomposition Pathways
Welcome to the technical support center for Benzyl 2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and decomposition pathways of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound under standard laboratory conditions?
This compound is chemically stable under standard ambient conditions, such as room temperature.[1] However, it is susceptible to degradation under specific stress conditions, including exposure to heat, light, humidity, and acidic or basic environments.
Q2: What are the primary decomposition pathways for this compound?
Based on the chemical structure of this compound as an α-keto ester, the primary anticipated decomposition pathways are hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acid or base. This process would yield benzyl alcohol and glyoxylic acid. The α-keto group can influence the rate of this reaction.
-
Oxidation: The aldehyde group in the glyoxylic acid moiety and the benzylic position are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxide impurities, or other oxidizing agents. Potential oxidation products could include benzoic acid and other related compounds.
-
Photolysis: α-Keto esters are known to be photochemically active. Exposure to light, particularly UV radiation, can lead to the formation of radical intermediates and subsequent degradation products.
Q3: What are the expected degradation products of this compound?
While specific forced degradation studies on this compound are not extensively reported in publicly available literature, based on its structure and the known reactivity of related compounds, the following are potential degradation products:
-
From Hydrolysis:
-
Benzyl alcohol
-
Glyoxylic acid
-
-
From Oxidation:
-
Benzaldehyde
-
Benzoic acid
-
-
From Photolysis:
-
Complex mixture of products arising from radical reactions.
-
It is crucial to perform forced degradation studies to identify the actual degradation products under specific experimental conditions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Unexpected peaks in chromatogram after sample preparation. | 1. Decomposition of this compound during sample preparation. 2. Impurities in the solvent or reagents. 3. Contamination from labware. | 1. Prepare samples fresh and analyze them promptly. Avoid high temperatures and exposure to light during preparation. Use of amber vials is recommended. 2. Run a blank analysis of the solvent and reagents to check for impurities. 3. Ensure all labware is thoroughly cleaned and rinsed with high-purity solvent. |
| Assay value of this compound is lower than expected. | 1. Degradation of the compound during storage. 2. Inaccurate standard preparation. 3. Non-specific analytical method. | 1. Store this compound in a tightly sealed container, protected from light, and at the recommended temperature. Consider storage under an inert atmosphere. 2. Verify the purity and proper weighing of the reference standard. Prepare fresh standards for each analysis. 3. Develop and validate a stability-indicating analytical method that can resolve the parent compound from its degradation products. |
| Formation of unknown impurities during reaction. | 1. Side reactions due to reaction conditions (e.g., temperature, pH). 2. Presence of catalysts or impurities that promote degradation. | 1. Optimize reaction conditions to minimize degradation. This may involve lowering the temperature, adjusting the pH, or reducing the reaction time. 2. Use high-purity starting materials and solvents. If a catalyst is used, investigate its potential to induce degradation of the product. |
| Inconsistent results in stability studies. | 1. Variability in storage conditions. 2. Inconsistent sample handling and preparation. 3. Issues with the analytical instrumentation. | 1. Ensure that stability chambers are properly calibrated and maintained to provide consistent temperature and humidity. 2. Standardize all sample handling and preparation procedures. 3. Perform regular system suitability tests to ensure the analytical system is performing correctly. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[2][3][4][5]
Objective: To generate potential degradation products of this compound under various stress conditions.
General Procedure:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water mixture).
-
Expose the solutions to the stress conditions outlined in the table below.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze the stressed samples using a validated stability-indicating HPLC method.
Stress Conditions for Forced Degradation Studies:
| Stress Condition | Reagents and Conditions | Typical Duration |
| Acid Hydrolysis | 0.1 M HCl at 60°C | 2, 4, 8, 24 hours |
| Base Hydrolysis | 0.1 M NaOH at room temperature | 1, 2, 4, 8 hours |
| Oxidation | 3% H₂O₂ at room temperature | 2, 4, 8, 24 hours |
| Thermal Degradation | Solid sample at 80°C | 1, 3, 7 days |
| Photostability | Solution exposed to UV light (254 nm) and visible light | 24, 48, 72 hours |
Note: The extent of degradation should ideally be between 5-20% to avoid the formation of secondary degradation products.[1][5] The conditions provided above are starting points and may need to be optimized based on the observed stability of this compound.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Example HPLC Parameters (to be optimized):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient elution with Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
Visualizations
Logical Workflow for Investigating Decomposition
Caption: Workflow for investigating this compound decomposition.
Potential Hydrolytic Decomposition Pathway
Caption: Postulated hydrolytic degradation of this compound.
Potential Oxidative Decomposition Pathway
Caption: A possible oxidative degradation route for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of Benzyl 2-Oxoacetate and Methyl 2-Oxoacetate
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. Benzyl 2-oxoacetate and methyl 2-oxoacetate are both valuable α-keto ester building blocks in organic synthesis. However, their reactivity profiles differ due to the distinct electronic and steric properties of the benzyl and methyl ester groups. This guide provides an objective comparison of their reactivity, supported by theoretical considerations and general experimental observations for this class of compounds.
Theoretical Comparison of Reactivity: Electronic and Steric Effects
The reactivity of the two carbonyl groups in this compound and methyl 2-oxoacetate is primarily governed by the electronic and steric nature of the ester substituent.
Electronic Effects: The methyl group in methyl 2-oxoacetate is a weak electron-donating group through induction. In contrast, the benzyl group in this compound has a more complex electronic influence. While the methylene group adjacent to the ester oxygen is inductively electron-donating, the phenyl ring can participate in resonance, which can be either electron-donating or electron-withdrawing depending on the reaction's transition state. Generally, the benzyl group is considered to be slightly more electron-withdrawing than a simple alkyl group due to the electronegativity of the sp2-hybridized carbons of the phenyl ring. This would render the carbonyl carbons of this compound slightly more electrophilic and, therefore, potentially more reactive towards nucleophiles.
Steric Effects: The most significant difference between the two molecules lies in the steric bulk of the ester group. The benzyl group is substantially larger than the methyl group. This increased steric hindrance in this compound can be expected to impede the approach of nucleophiles to both the ketone and ester carbonyl carbons, potentially leading to slower reaction rates compared to methyl 2-oxoacetate.
Data Presentation: A Qualitative Comparison of Reactivity
Due to a lack of direct quantitative comparative studies in the literature, the following table summarizes the expected qualitative differences in reactivity based on the electronic and steric factors discussed above.
| Reaction Type | Expected Relative Reactivity | Rationale |
| Nucleophilic Addition to the Ketone | Methyl 2-oxoacetate > this compound | The smaller methyl group presents less steric hindrance to the approaching nucleophile. While the benzyl group may slightly increase the electrophilicity of the ketone, the steric effect is likely to be the dominant factor, leading to a faster reaction for the methyl ester. |
| Nucleophilic Acyl Substitution at the Ester | Methyl 2-oxoacetate > this compound | Similar to nucleophilic addition, the greater steric bulk of the benzyl group is expected to slow down the formation of the tetrahedral intermediate in nucleophilic acyl substitution reactions. |
| Hydrolysis (Acid or Base Catalyzed) | Methyl 2-oxoacetate > this compound | The rate of hydrolysis is influenced by both electronic and steric factors. The less hindered nature of the methyl ester would facilitate the attack of water or hydroxide ions. |
| Reduction of the Ketone | Methyl 2-oxoacetate > this compound | The accessibility of the ketone carbonyl to reducing agents like sodium borohydride will be greater for the less sterically hindered methyl 2-oxoacetate. |
| Wittig Reaction at the Ketone | Methyl 2-oxoacetate > this compound | The formation of the oxaphosphetane intermediate in the Wittig reaction is sensitive to steric hindrance.[1][2][3] Therefore, the less bulky methyl 2-oxoacetate is expected to react more readily.[4] |
Experimental Protocols
To experimentally validate the predicted differences in reactivity, a competitive reaction or parallel kinetic studies can be performed. Below is a general protocol for a competitive Wittig reaction, which is a common method for converting ketones to alkenes.[1][2][3][5]
Experimental Protocol: Competitive Wittig Reaction
Objective: To determine the relative reactivity of this compound and methyl 2-oxoacetate towards a phosphonium ylide.
Materials:
-
This compound
-
Methyl 2-oxoacetate[4]
-
(Triphenylphosphoranylidene)acetate (or another suitable stabilized ylide)
-
Anhydrous tetrahydrofuran (THF)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve equimolar amounts (e.g., 1.0 mmol) of this compound and methyl 2-oxoacetate in anhydrous THF (10 mL).
-
Add a known amount of the internal standard to the mixture.
-
In a separate flask, prepare a solution of the phosphonium ylide (e.g., 0.9 mmol, to ensure the esters are in excess) in anhydrous THF (5 mL).
-
Cool the ester solution to 0 °C using an ice bath.
-
Slowly add the ylide solution to the stirred ester solution over 10 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by taking aliquots at regular time intervals (e.g., 15, 30, 60, 120 minutes).
-
Quench each aliquot by adding a few drops of saturated aqueous ammonium chloride solution.
-
Extract the quenched aliquot with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analyze the residue by ¹H NMR spectroscopy in CDCl₃.
-
Determine the relative consumption of this compound and methyl 2-oxoacetate and the formation of the corresponding alkene products by integrating the characteristic peaks relative to the internal standard.
Expected Outcome: It is anticipated that methyl 2-oxoacetate will be consumed at a faster rate than this compound, and a higher yield of the methyl ester-derived alkene will be observed at each time point, confirming its higher reactivity in this transformation.
Visualizations
Caption: A general experimental workflow for comparing the reactivity of this compound and methyl 2-oxoacetate.
Caption: Logical relationship between structural features and expected reactivity.
References
A Comparative Guide to the Synthesis of Benzyl 2-Oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a valuable building block in organic synthesis, finding applications in the preparation of various pharmaceuticals and fine chemicals. The selection of an appropriate synthetic method is crucial for achieving high yields, purity, and cost-effectiveness. This guide provides an objective comparison of two primary methods for the synthesis of this compound: the direct esterification of glyoxylic acid with benzyl alcohol and the oxidation of benzyl glycolate.
Comparison of Synthesis Methods
The two methods offer distinct advantages and disadvantages in terms of reaction conditions, yield, and potential side products. The choice between them will largely depend on the availability of starting materials, desired scale of reaction, and the equipment at hand.
| Parameter | Method 1: Esterification of Glyoxylic Acid | Method 2: Oxidation of Benzyl Glycolate |
| Starting Materials | Glyoxylic acid, Benzyl alcohol | Benzyl glycolate, Oxidizing agent |
| Reaction Type | Fischer-Speier Esterification | Oxidation |
| Catalyst | Strong acid (e.g., p-toluenesulfonic acid) | Often requires a catalyst (e.g., TEMPO) |
| Reaction Temperature | Elevated temperatures (reflux) | Varies, can often be performed at room temperature |
| Reaction Time | Several hours | Can be relatively rapid |
| Reported Yield | Moderate to high | Generally high |
| Key Considerations | Removal of water is crucial to drive the equilibrium. The aldehyde group of glyoxylic acid can potentially lead to side reactions. | Requires a precursor (benzyl glycolate) that needs to be synthesized separately. The choice of oxidant is critical to avoid over-oxidation. |
Experimental Protocols
Method 1: Esterification of Glyoxylic Acid with Benzyl Alcohol
This method follows the principles of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. The removal of water is essential to shift the reaction equilibrium towards the product.
Experimental Procedure:
A solution of glyoxylic acid monohydrate (1 equivalent), benzyl alcohol (1.2 equivalents), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 equivalents) in a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene) is heated to reflux. A Dean-Stark apparatus is used to continuously remove the water formed during the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.
Logical Flow of Esterification
Caption: Workflow for the synthesis of this compound via esterification.
Method 2: Oxidation of Benzyl Glycolate
This method involves the selective oxidation of the primary alcohol group in benzyl glycolate to an aldehyde, yielding this compound. The choice of oxidizing agent is critical to prevent over-oxidation to the corresponding carboxylic acid. Mild oxidizing agents are generally preferred.[1]
Experimental Procedure:
To a solution of benzyl glycolate (1 equivalent) in a suitable organic solvent (e.g., dichloromethane), a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a catalytic system like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with a co-oxidant (e.g., sodium hypochlorite) is added. The reaction is typically stirred at room temperature and monitored by TLC. Upon completion, the reaction mixture is filtered to remove any solid byproducts. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The resulting crude product is purified by column chromatography to yield pure this compound.
Oxidation Pathway
Caption: General workflow for the oxidation of benzyl glycolate.
Conclusion
Both the esterification of glyoxylic acid and the oxidation of benzyl glycolate are viable methods for the synthesis of this compound. The esterification route is more direct, utilizing readily available starting materials, but requires careful control of reaction conditions to manage water removal and potential side reactions. The oxidation method can provide high yields but necessitates the prior synthesis or procurement of benzyl glycolate. The selection of the optimal method will depend on the specific requirements of the synthesis, including scale, purity, and available resources. Researchers are encouraged to evaluate both routes based on the experimental details provided to determine the most suitable approach for their needs.
References
Biological activity of benzyl 2-oxoacetate and its analogs
A Comparative Guide to the Biological Activity of Benzyl 2-Oxoacetate Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Anticancer Activity
Several studies have highlighted the potential of benzyl derivatives as anticancer agents, with activities observed against a range of cancer cell lines. The primary mechanism of action for some of these compounds involves the inhibition of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial for cancer cell proliferation and survival.
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various benzyl derivatives against different human cancer cell lines. The data is presented as IC₅₀ (half-maximal inhibitory concentration) or GI₅₀ (50% growth inhibition) values, which indicate the concentration of the compound required to inhibit 50% of cancer cell growth or viability.
| Compound/Analog | Cancer Cell Line | Activity (µM) | Reference |
| N-benzyl-2-oxo-1,2-dihydrofuro[3,4-d]pyrimidine-3(4H)-carboxamide | HT29 (Colon) | Not specified, showed activity | [1] |
| DU145 (Prostate) | Not specified, showed activity | [1] | |
| p-chlorobenzylamino derivative 8e | U-937 (Leukemia) | 5.7 - 12.2 | [2][3] |
| SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [2][3] | |
| p-chlorophenethylamino analogue 8f | U-937 (Leukemia) | 5.7 - 12.2 | [2][3] |
| SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [2][3] | |
| p-methoxyphenethylamino analogue 8k | U-937 (Leukemia) | 5.7 - 12.2 | [2][3] |
| SK-MEL-1 (Melanoma) | 5.7 - 12.2 | [2][3] | |
| N-benzyl benzimidazole linked pyrimidine 5b | MDA-MB-231 (Breast) | GI₅₀ = 39.6 | [4] |
| N-benzyl benzimidazole linked pyrimidine 5a | MDA-MB-231 (Breast) | GI₅₀ = 84.0 | [4] |
Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Inhibition
Several benzyl derivatives have been investigated as inhibitors of the EGFR signaling pathway. EGFR is a transmembrane protein that, upon activation by its ligands (like EGF), triggers a cascade of intracellular events leading to cell proliferation, survival, and metastasis. Dysregulation of this pathway is a common feature in many cancers.
Caption: EGFR Signaling Pathway Inhibition by Benzyl Analogs.
Antibacterial Activity
Benzyl derivatives have also demonstrated promising activity against a variety of bacterial strains, including both Gram-positive and Gram-negative bacteria. One of the proposed mechanisms for their antibacterial action is the inhibition of bacterial carbonic anhydrase, an enzyme essential for bacterial metabolism and survival.[5][6]
Comparative Antibacterial Activity Data
The following table presents the antibacterial activity of several benzyl derivatives, measured as the diameter of the zone of inhibition in millimeters (mm).
| Compound/Analog | Bacterial Strain | Concentration | Zone of Inhibition (mm) | Reference |
| Benzyl acetate derivative 3d | Staphylococcus aureus | 100 µg/ml | 16.5 | [5][6] |
| Benzyl acetate derivative 3e | Shigella spp. | 100 µg/ml | 17.5 | [5][6] |
| Benzyl bromide derivative 1a | Staphylococcus aureus | Not specified | 10 - 17 | [7] |
| Streptococcus pyogenes | Not specified | 10 - 17 | [7] | |
| Enterococcus faecalis | Not specified | 10 - 17 | [7] | |
| Escherichia coli | Not specified | 7 | [7] | |
| Benzyl bromide derivative 1b | Streptococcus pyogenes | Not specified | 15 | [7] |
| 2-hydroxy benzyl hydrazide C-7 | Staphylococcus aureus | Not specified | 20 | [8] |
| Escherichia coli | Not specified | 21 | [8] | |
| Benzyl benzoate | Bacillus cereus | 50 µg/mL | 5.9 | [9] |
Mechanism of Action: Bacterial Carbonic Anhydrase Inhibition
Bacterial carbonic anhydrases are metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. This reaction is vital for various metabolic processes in bacteria, including pH homeostasis and biosynthetic pathways. Inhibition of this enzyme disrupts these processes, leading to bacterial growth inhibition or death.
Caption: Inhibition of Bacterial Carbonic Anhydrase.
Experimental Protocols
To ensure the reproducibility of the cited findings, this section provides detailed protocols for the key experimental assays used to evaluate the biological activities of this compound analogs.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12][13][14]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[10][11] The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (benzyl analogs) and a vehicle control (e.g., DMSO). Include a positive control (e.g., a known anticancer drug). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.
Caption: MTT Assay Experimental Workflow.
Antibacterial Activity: Disc Diffusion Method
The disc diffusion method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.[15][16][17][18][19]
Principle: A filter paper disc impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with a specific bacterium. The compound diffuses from the disc into the agar. If the compound is effective against the bacterium at a certain concentration, a clear zone of no growth (zone of inhibition) will be observed around the disc.
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[17]
-
Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab to create a bacterial lawn.
-
Disc Application: Aseptically place sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface. A disc with the solvent used to dissolve the compound serves as a negative control, and a disc with a standard antibiotic serves as a positive control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the bacterium to the test compound.
References
- 1. Carbonic Anhydrase Inhibitors as Novel Antibacterials in the Era of Antibiotic Resistance: Where Are We Now? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 2-Substituted Benzyl-/Phenylethylamino-4-amino-5-aroylthiazoles as Apoptosis-Inducing Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Erzincan University Journal of Science and Technology » Submission » Synthesis, Antibacterial Activity and Molecular Modelling of Benzyl Acetate Derivatives [dergipark.org.tr]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jchr.org [jchr.org]
- 9. researchgate.net [researchgate.net]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 15. asm.org [asm.org]
- 16. academic.oup.com [academic.oup.com]
- 17. microbenotes.com [microbenotes.com]
- 18. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 19. files.core.ac.uk [files.core.ac.uk]
In the fields of organic synthesis, metabolomics, and drug development, the precise characterization of small molecules is paramount. Benzyl 2-oxoacetate, along with its related aliphatic esters, methyl 2-oxoacetate and ethyl 2-oxoacetate, serves as a key building block and intermediate in various chemical and biological processes. This guide provides a comparative analysis of the spectroscopic properties of these three esters, supported by available experimental data. Detailed experimental protocols for spectroscopic analysis and a visualization of the related glyoxylate metabolic pathway are also presented to aid researchers in their work with these compounds.
Spectroscopic Data Comparison
The following tables summarize the available nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, methyl 2-oxoacetate, and ethyl 2-oxoacetate. It is important to note that while experimental data for ethyl 2-oxoacetate is available, some data for this compound and methyl 2-oxoacetate are based on closely related structures or computational predictions due to the limited availability of experimental spectra for the pure, monomeric forms in the public domain.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | Predicted: 5.3 (s, 2H, -CH₂-), 7.3-7.4 (m, 5H, Ar-H), 8.1 (s, 1H, -CHO) |
| Methyl 2-oxoacetate | CDCl₃ | Predicted: 3.86 (s, 3H, -CH₃), 9.33 (s, 1H, -CHO)[1] |
| Ethyl 2-oxoacetate | Toluene | Note: Often supplied as a solution in toluene, which will show characteristic aromatic and methyl signals. |
| CDCl₃ | Experimental (for Ethyl 2-oxo-2-phenylacetate): 1.43 (t, 3H), 4.46 (q, 2H), 7.52 (t, 2H), 7.66 (t, 1H), 8.02 (m, 2H)[2] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| This compound | CDCl₃ | Predicted: 68.0 (-CH₂-), 128.0-135.0 (Ar-C), 162.0 (C=O, ester), 185.0 (C=O, ketone) |
| Methyl 2-oxoacetate | CDCl₃ | Predicted: 52.7 (-CH₃), 164.0 (C=O, ester), 186.0 (C=O, ketone)[2] |
| Ethyl 2-oxoacetate | CDCl₃ | Experimental (for Ethyl 2-oxo-2-phenylacetate): 14.1, 62.3, 128.9, 130.0, 132.5, 134.9, 163.8, 186.4[2] |
Table 3: IR Spectroscopic Data
| Compound | Phase | Key Absorption Bands (cm⁻¹) |
| This compound | Neat | Expected: ~1730-1750 (C=O, ester stretch), ~1700-1720 (C=O, ketone stretch), ~1100-1300 (C-O stretch), ~3030 (Ar C-H stretch) |
| Methyl 2-oxoacetate | Neat | Expected: ~1740-1760 (C=O, ester stretch), ~1710-1730 (C=O, ketone stretch), ~1150-1250 (C-O stretch) |
| Ethyl 2-oxoacetate | Neat | Expected: ~1735-1755 (C=O, ester stretch), ~1705-1725 (C=O, ketone stretch), ~1100-1200 (C-O stretch) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Key Fragments (m/z) |
| This compound | EI | Expected: 164 (M⁺), 91 (C₇H₇⁺, benzyl), 77 (C₆H₅⁺), 59 (COOCH₃⁺) |
| Methyl 2-oxoacetate | EI | Experimental: 88 (M⁺), 59 (M-CHO)⁺, 57, 45, 29[3] |
| Ethyl 2-oxoacetate | EI | Expected: 102 (M⁺), 73 (M-C₂H₅)⁺, 57, 45, 29 |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may need to be optimized.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the ester in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (e.g., 8-16) should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are generally required.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid ester between two polished salt plates (e.g., NaCl or KBr).
-
Solution: Dissolve the ester in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use a liquid cell with a defined path length.
-
-
Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹. A background spectrum of the salt plates or the solvent should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[4][5]
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile esters, this can be done via direct injection or through a gas chromatography (GC) interface.
-
Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for creating fragment ions and providing structural information. Electrospray Ionization (ESI) is a softer technique that is useful for determining the molecular weight.
-
Mass Analysis: Scan a range of mass-to-charge (m/z) ratios to detect the molecular ion and any fragment ions.
-
Data Analysis: Interpret the resulting mass spectrum to determine the molecular weight of the compound and to identify characteristic fragment ions that can help elucidate the structure.
Visualization of a Related Metabolic Pathway
This compound and its related esters are structurally similar to glyoxylate, a key intermediate in the glyoxylate cycle . This metabolic pathway, present in plants, bacteria, protists, and fungi, allows organisms to synthesize carbohydrates from fatty acids or two-carbon precursors like acetate.[2][6] The following diagram illustrates a simplified representation of the glyoxylate cycle.
Caption: A simplified diagram of the Glyoxylate Cycle.
This guide provides a foundational spectroscopic comparison of this compound and its methyl and ethyl analogues. The provided data and protocols aim to assist researchers in the identification and characterization of these important chemical entities. The visualization of the glyoxylate cycle offers a broader biological context for understanding the relevance of the core 2-oxoacetate structure.
References
- 1. Methyl glyoxylate | CAS#:922-68-9 | Chemsrc [chemsrc.com]
- 2. Glyoxylate cycle - Wikipedia [en.wikipedia.org]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Glyoxylate metabolism and glycine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Ethyl glyoxalate | 924-44-7 [chemicalbook.com]
- 6. bio.libretexts.org [bio.libretexts.org]
Review of Patents Involving Benzyl 2-Oxoacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Benzyl 2-oxoacetate, also known as benzyl glyoxylate, is a versatile reagent in organic synthesis, serving as a key building block for a variety of molecular scaffolds. Its utility in the introduction of a glyoxylate moiety makes it a valuable component in the synthesis of complex organic molecules, including those with potential pharmaceutical applications. This guide provides a comparative analysis of patents that utilize this compound, focusing on experimental methodologies, quantitative data, and reaction workflows.
Synthesis and Reaction Pathways
While patents specifically detailing the synthesis of this compound are not prevalent, its preparation is described in scientific literature. A common method involves the ozonolysis of dibenzyl maleate or fumarate, followed by a reductive workup. For instance, a mixture of dibenzyl maleate and dibenzyl fumarate can be ozonized in dichloromethane at low temperatures, followed by treatment with dimethyl sulfide to yield this compound.
Patents that feature this compound typically employ it as a reactant in the synthesis of more complex molecules. A notable application is in aldol-type condensation reactions.
Key Experimental Protocol: Aldol Condensation with Cyclohexanones
One prominent use of this compound is in the synthesis of α,β-unsaturated γ-ketoesters. This reaction serves as a foundational step for constructing more complex cyclic and heterocyclic systems.
Reaction:
Cyclohexanone is reacted with this compound in the presence of a base catalyst, typically 1,4-diazabicyclo[2.2.2]octane (DABCO), in an anhydrous solvent like toluene. The reaction mixture is stirred at room temperature for an extended period to facilitate the condensation.
Detailed Experimental Steps:
-
To a flame-dried round-bottom flask, add the desired cyclohexanone derivative and anhydrous toluene.
-
At room temperature, add DABCO to the mixture.
-
Slowly add this compound dropwise to the reaction mixture.
-
Stir the reaction at room temperature for approximately 24 hours.
-
Upon completion, neutralize the reaction with an aqueous solution of 2 N HCl.
-
Extract the product with an organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using silica gel column chromatography.
Comparative Data from Patented Processes
Detailed quantitative data from patents specifically utilizing this compound is limited in the public domain. However, analysis of related scientific literature provides insights into typical reaction yields and conditions. The following table summarizes representative data for the aldol condensation reaction described above, which is a common transformation involving this compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Product Yield (%) |
| Cyclohexanone | This compound | DABCO | Toluene | 24 | ~64% (of the intermediate alcohol) |
| 3-Methylcyclohexanone | This compound | DABCO | Toluene | 24 | Not explicitly stated |
| 4-Methylcyclohexanone | This compound | DABCO | Toluene | 24 | Not explicitly stated |
Note: The yield is for the intermediate benzyl 2-hydroxy-2-(2-oxocyclohexyl)acetate, which is then further processed.
Experimental Workflows and Logical Relationships
The synthesis of α,β-unsaturated γ-ketoesters using this compound follows a multi-step workflow. The initial aldol condensation is followed by mesylation and an elimination reaction to yield the final product. This process can be visualized as a logical flow of chemical transformations.
Signaling Pathways and Logical Relationships
Currently, there is a lack of patented information describing specific signaling pathways directly modulated by this compound or its immediate derivatives. The primary role of this compound, as evidenced by available data, is as a synthetic intermediate rather than a biologically active agent that directly interacts with cellular signaling cascades.
Further research and patent filings in the area of drug discovery may elucidate the biological activities of compounds synthesized using this compound, which could then be linked to specific signaling pathways.
Safety Operating Guide
Proper Disposal of Benzyl 2-Oxoacetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of Benzyl 2-oxoacetate in a laboratory setting. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
This compound is a chemical compound that requires careful management due to its potential health hazards. While specific disposal protocols are determined by institutional and regional regulations, the following guidelines provide a framework for its safe disposition.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its associated hazards. According to available safety data, this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard laboratory coat is required to prevent skin contact.
-
Respiratory Protection: If working in a poorly ventilated area or if aerosols may be generated, use a NIOSH-approved respirator.
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedure
The disposal of this compound must comply with local, state, and federal regulations.[2][3] The following steps outline a general procedure for its safe disposal:
-
Waste Identification and Classification:
-
This compound waste should be classified as hazardous chemical waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for collecting this compound waste.[3]
-
The container must be compatible with the chemical. Glass or high-density polyethylene (HDPE) are generally suitable.
-
Fill containers to no more than 90% of their capacity to allow for expansion and prevent spills.[3]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
Include the accumulation start date.
-
-
Storage:
-
Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to capture any potential leaks.
-
Store away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Quantitative Data Summary
| Hazard Statement Code | Description | Reference |
| H302 | Harmful if swallowed | [4] |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the safe disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures, and refer to the Safety Data Sheet (SDS) for this compound provided by the manufacturer. Your institution's Environmental Health and Safety (EHS) department is the primary resource for guidance on chemical waste disposal.
References
Personal protective equipment for handling Benzyl 2-oxoacetate
Essential Safety and Handling Guide for Benzyl 2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling this compound in a laboratory setting. Our goal is to furnish you with comprehensive procedural guidance to ensure safe operational practices and proper disposal, reinforcing our commitment to your safety and becoming your trusted partner in laboratory safety and chemical handling.
Hazard Summary and GHS Classification
This compound is classified with the following hazards:
A "Warning" signal word is associated with this chemical.[1][2]
Physical and Chemical Properties
| Property | Value |
| CAS Number | 52709-42-9 |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol [1] |
| Appearance | No data available |
| Boiling Point | No data available |
| Storage Temperature | 2-8°C in an inert atmosphere[1] |
Operational Plan: Handling this compound
Adherence to the following step-by-step protocols is crucial for the safe handling of this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[3]
-
Safety Equipment: Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[2]
-
Prepare Your Workspace: Clear the work area of any unnecessary items. Have all necessary equipment and reagents for the experiment readily available.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Wear chemical safety goggles or glasses.[2][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required. Inspect gloves for any signs of damage before use.[4][5]
-
Skin Protection: A lab coat or other protective clothing must be worn to prevent skin contact.[2][4]
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator may be necessary.[2]
Chemical Handling
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical.[4]
Storage
-
Container: Keep the container tightly closed when not in use.[3][6]
-
Conditions: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The recommended storage temperature is between 2-8°C under an inert atmosphere.[1]
Emergency and Disposal Plan
First Aid Measures
-
If Inhaled: Move the individual to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, seek medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[1][2][4][7]
-
If Swallowed: Rinse the mouth with water. Seek immediate medical attention.[2][4]
Spill Response
-
Evacuate: Evacuate the immediate area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use an inert absorbent material (e.g., sand, vermiculite) to contain the spill.[3][6]
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a suitable, sealed container for disposal.[3][6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, foam, or a water spray to extinguish a fire.[4][6]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[2][6]
Disposal Plan
-
Regulations: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Method: Adhered or collected material should be promptly disposed of.[4] It is recommended to use a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.[6]
Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
